molecular formula C9H21N3 B1312474 N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine CAS No. 900738-64-9

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Número de catálogo: B1312474
Número CAS: 900738-64-9
Peso molecular: 171.28 g/mol
Clave InChI: SBWIQUHNQMPHKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWIQUHNQMPHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific, soluble, and bioavailable drug candidates relies heavily on versatile chemical building blocks. N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS: 900738-64-9) is a highly basic, tri-amine scaffold frequently utilized in combinatorial chemistry and lead optimization[1]. Featuring a primary amine for facile functionalization and a lipophilic, basic piperidine core, this molecule serves as an optimal solubilizing moiety or pharmacophore fragment. This whitepaper provides an in-depth technical analysis of its structural properties, its strategic utility in drug design, and a regioselective synthetic protocol designed for high-yield isolation.

Structural Deconstruction & Physicochemical Profiling

The compound is an aliphatic polyamine characterized by three distinct nitrogen centers, each serving a specific chemical and biological purpose.

  • Primary Amine Terminus ( −NH2​ ): Acts as the primary nucleophile for downstream functionalization (e.g., amide coupling, reductive amination, or SN​Ar reactions).

  • Central Tertiary Amine ( −N(CH3​)− ): Connects the ethyl bridge to the piperidine ring. The steric bulk of the methyl group restricts conformational flexibility, which can pre-organize the molecule for optimal receptor binding.

  • Piperidine Core: A 1-methylpiperidin-4-yl moiety that is a privileged structure in central nervous system (CNS) drug discovery, frequently interacting with aspartate residues in G-Protein Coupled Receptors (GPCRs)[2].

G A Primary Amine (-NH2) B Ethyl Bridge (-CH2-CH2-) A->B C-N C Tertiary Amine (-N-) B->C C-N D Methyl Group (-CH3) C->D N-C E Piperidine Ring (C5H9) C->E N-C4 F Piperidine N-Methyl (-CH3) E->F N1-C

Fig 1: Connectivity graph of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Quantitative Physicochemical Data

To predict its behavior in physiological environments and organic synthesis, we must analyze its core metrics. The following table summarizes its fundamental properties:

PropertyValueRationale / Implication
Molecular Weight 171.28 g/mol Low MW allows for integration into larger drug scaffolds without exceeding Lipinski's Rule of 5[1].
Molecular Formula C9​H21​N3​ High nitrogen-to-carbon ratio, typical of highly polar solubilizing groups[1].
CAS Number 900738-64-9Unique chemical identifier for procurement and database indexing[1].
LogP (Predicted) ~0.8 - 1.2Highly hydrophilic; excellent for improving the aqueous solubility of lipophilic drug cores.
H-Bond Donors 2Provided exclusively by the primary amine terminus.
H-Bond Acceptors 3Provided by the three basic nitrogen atoms.

Strategic Role in Medicinal Chemistry

The inclusion of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine motif in a drug candidate is rarely accidental. It is driven by specific mechanistic causalities:

  • Aqueous Solubility Enhancement: Many kinase inhibitors and targeted therapeutics suffer from poor aqueous solubility due to flat, aromatic cores. Appending this tri-basic aliphatic chain ensures multi-protonation at physiological pH (7.4), drastically improving solubility and oral bioavailability.

  • Blood-Brain Barrier (BBB) Penetration: Despite its polarity, the tertiary amines and the lipophilic piperidine ring allow for transient desolvation. Similar ethylenediamine derivatives are heavily utilized in CNS-active compounds targeting 5-HT and histamine receptors[2].

Regioselective Synthetic Methodology

Synthesizing this specific building block requires strict regiocontrol. Attempting a direct reductive amination between 1-methylpiperidin-4-one and N-methylethylenediamine will result in a complex mixture, as the primary amine of the diamine is statistically more nucleophilic and will react faster than the secondary amine.

To enforce absolute regioselectivity, a Boc-protection strategy is mandatory. By masking the primary amine, we force the ketone to react exclusively with the secondary amine.

G cluster_0 Starting Materials Ketone 1-methylpiperidin-4-one Intermediate Boc-Protected Intermediate (Iminium Reduction) Ketone->Intermediate NaBH(OAc)3, AcOH, DCE Amine N-Boc-N'-methylethylenediamine Amine->Intermediate Product Target Diamine Compound (Deprotected) Intermediate->Product TFA, DCM (Cleavage)

Fig 2: Regioselective synthetic workflow utilizing a Boc-protection strategy.

Step-by-Step Protocol: Reductive Amination & Deprotection

Step 1: Iminium Formation and Selective Reduction

  • Preparation: Dissolve 1-methylpiperidin-4-one (1.0 eq) and tert-butyl (2-(methylamino)ethyl)carbamate (N-Boc-N'-methylethylenediamine, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (1.0 eq). Causality: The mild acid protonates the ketone, accelerating the nucleophilic attack of the secondary amine to form the transient iminium ion[3].

  • Reduction: Stir at room temperature for 30 minutes, then add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is specifically chosen over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent that selectively reduces the iminium species without reducing the unreacted ketone starting material[3].

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM). The basic quench ensures the newly formed tertiary amine is deprotonated (free-based) and partitions cleanly into the organic layer.

Step 2: Boc Cleavage

  • Deprotection: Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate bond via an acid-catalyzed elimination mechanism, leaving the robust alkyl amine bonds intact.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA. To obtain the free base, pass the residue through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) or neutralize with 1N NaOH and extract with a highly polar organic solvent system (10% Methanol in DCM).

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A dominant peak with an m/z of 172.2 [M+H]+ in positive electrospray ionization (ESI+) mode.

    • Validation: The absence of a peak at m/z 272.2 confirms the complete removal of the Boc protecting group.

  • Nuclear Magnetic Resonance ( 1 H NMR, CDCl3​ ):

    • Expected Result: Disappearance of the intense 9-proton singlet at ~1.44 ppm (characteristic of the Boc tert-butyl group).

    • Expected Result: Presence of two distinct 3-proton singlets around 2.2 - 2.3 ppm, corresponding to the two N−CH3​ groups (one on the piperidine ring, one on the central tertiary amine).

By adhering to this regioselective protocol and rigorous analytical validation, researchers can reliably integrate N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine into complex drug discovery pipelines, ensuring high fidelity in structure-activity relationship (SAR) studies.

References

  • Google Patents. "ES2379665T3 - 2-Carbonylamino-6-piperidine aminopyridines and 1-carbonylamino-3-piperidinaminobenzenes substituted as 5-HT1F agonists." google.com/patents.
  • University of Luxembourg. "ChemPert PAWS - Chemical Compound Dataset." uni.lu. Available at:[Link]

Sources

Engineering Targeted Therapeutics: The Mechanistic Role of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics—particularly small-molecule kinase inhibitors—the structural optimization of lead compounds dictates clinical success. A recurring bottleneck in drug development is the paradox of target affinity versus physicochemical viability: highly potent hinge-binding cores are often excessively lipophilic, leading to poor aqueous solubility and suboptimal pharmacokinetics.

The integration of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety represents a privileged medicinal chemistry strategy to bypass this bottleneck. This highly specific, basic, lipophilic diamine tail is not merely a passive solubilizing group; it actively participates in target engagement by projecting into the solvent-exposed channels of kinases. This whitepaper deconstructs the mechanism of action, physicochemical causality, and self-validating experimental protocols required to harness this pharmacophore, drawing on field-proven applications in WEE1, IKK, and Axl inhibitors.

Structural Biology & Mechanism of Action (MoA)

The Hinge-Binding vs. Solvent Channel Paradigm

Most small-molecule kinase inhibitors are Type I or Type II inhibitors that anchor themselves to the highly conserved ATP-binding hinge region via hydrogen bonds. However, the hinge region is highly hydrophobic. To achieve both selectivity and solubility, chemists append flexible, basic moieties that project outward from the ATP pocket into the solvent channel.

The N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine derivative serves this exact purpose:

  • Conformational Flexibility: The ethane-1,2-diamine linker provides a critical 2-carbon spacer. This flexibility allows the bulky piperidine ring to adopt a low-energy chair conformation that avoids steric clashes with the narrow exit of the ATP pocket.

  • Electrostatic Anchoring: The tertiary amine of the 1-methylpiperidine ring possesses a pKa of approximately 9.0–9.5. At physiological pH (7.4), this nitrogen is protonated. As it projects into the solvent channel, the positively charged nitrogen frequently forms critical salt bridges or long-range hydrogen bonds with negatively charged acidic residues (e.g., Aspartic Acid or Glutamic Acid) located near the DFG motif or the ribose-binding pocket[1].

  • Metabolic Shielding: The N1-methyl substitution on the diamine backbone prevents rapid metabolic degradation (such as N-acetylation or oxidation) that typically plagues primary or secondary amines, thereby improving microsomal stability[2].

MoA Core Hydrophobic Kinase Core (Hinge Binder) Linker Ethane-1,2-diamine Linker (Conformational Flexibility) Core->Linker Covalent Extension Solvent Kinase Solvent Channel (Desolvation Zone) Core->Solvent ATP Pocket Exit Piperidine 1-Methylpiperidine Ring (pKa ~9.0, Protonated) Linker->Piperidine Spatial Projection Piperidine->Solvent Bulk Water Displacement TargetRes Acidic Residues (Asp/Glu Salt Bridges) Piperidine->TargetRes Electrostatic Anchoring

Fig 1: Structural causality of the diamine pharmacophore projecting from the ATP-hinge into the solvent channel.

Physicochemical & ADME Causality

The decision to append this specific diamine moiety is driven by a strict structure-activity relationship (SAR) logic. The addition of two basic nitrogen centers fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule.

pKa, LogD, and the Permeability Paradox

While the protonated state of the piperidine ring drastically improves aqueous solubility (often shifting solubility from <5 µM to >100 µM), it simultaneously lowers the LogD at pH 7.4. Counterintuitively, this does not destroy membrane permeability. The dynamic equilibrium of the basic amine allows a small fraction of the unprotonated (neutral) species to cross lipid bilayers, after which it re-protonates in the intracellular space.

Lysosomal Trapping & Volume of Distribution (Vd)

A direct consequence of this moiety is lysosomal trapping. Because the molecule is lipophilic and basic, it diffuses into the acidic environment of lysosomes (pH ~4.5). There, both nitrogen centers become fully protonated. The doubly charged molecule cannot cross the lysosomal membrane to exit, leading to intracellular accumulation. This causality explains the exceptionally high Volume of Distribution (Vd) and extended tissue half-lives observed in derivatives containing this moiety.

Table 1: Comparative Physicochemical Impact of the Diamine Moiety
Physicochemical PropertyInhibitor Core (Unmodified)Core + Diamine MoietyMechanistic Causality
Aqueous Solubility (pH 7.4) < 5 µM> 100 µMProtonation of the piperidine nitrogen drives rapid aqueous solvation.
LogD (pH 7.4) 4.5 - 5.51.5 - 2.5Ionization drastically reduces lipophilicity at physiological pH.
Target Affinity (IC50) ~100 nM< 10 nMElectrostatic salt bridges with solvent-channel acidic residues enhance kon​ .
Volume of Distribution (Vd) Low/ModerateHighLysosomal trapping of the basic lipophilic amine extends tissue residence time.

Self-Validating Experimental Protocols

To ensure scientific integrity, the integration of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety must be validated through orthogonal, self-validating experimental systems. Do not rely solely on biochemical IC50 assays; you must prove how the molecule is behaving structurally and cellularly.

Protocol 1: Co-Crystallization & Solvent Channel Mapping

Causality: To prove that the diamine tail is actively engaging the solvent channel rather than causing entropic penalties via disordered floating, X-ray crystallography is mandatory.

  • Protein Expression: Express the target kinase domain (e.g., WEE1 or Axl) in an E. coli or Baculovirus system, utilizing a His-tag for Ni-NTA affinity purification.

  • Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the diamine-functionalized inhibitor for 2 hours at 4°C to ensure complete saturation of the ATP pocket.

  • Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates. The presence of the highly soluble diamine tail often requires adjusting the precipitant concentration (e.g., PEG 3350) compared to the unmodified core.

  • Diffraction & Mapping: Collect X-ray diffraction data. Focus electron density mapping on the solvent-exposed channel to validate the electrostatic interaction between the protonated piperidine nitrogen and target acidic residues.

Protocol 2: Subcellular Fractionation for Lysosomal Trapping

Causality: Because basic amines risk causing phospholipidosis via lysosomal accumulation, you must quantify this trapping to balance efficacy with toxicity.

  • Cellular Incubation: Culture target cancer cells (e.g., HeLa or U937) and treat with 1 µM of the functionalized inhibitor for 4 hours.

  • Fractionation: Lyse cells mechanically and use differential centrifugation to isolate the lysosomal fraction (typically the 20,000 x g pellet) from the cytosolic fraction.

  • LC-MS/MS Quantification: Extract the drug from both fractions using acetonitrile precipitation. Quantify the concentration via LC-MS/MS. A lysosomal-to-cytosolic ratio of >10:1 validates the pKa-driven trapping mechanism.

Workflow Synth Chemical Synthesis N-alkylation of Core SPR SPR Kinetics Validate Target Affinity Synth->SPR In vitro binding ADME ADME & pKa Profiling Assess Solubility/LogD Synth->ADME Physicochemical logic Xray X-Ray Crystallography Map Solvent Channel SPR->Xray Select high-affinity hits Lyso Subcellular Fractionation Quantify Lysosomal Trapping ADME->Lyso Evaluate basic amine liability

Fig 2: Self-validating experimental workflow for evaluating basic amine-functionalized kinase inhibitors.

Case Studies in Drug Development

The empirical success of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety is well-documented across multiple therapeutic targets:

  • WEE1 Kinase Inhibitors: In the development of novel WEE1 inhibitors for G2 cell cycle checkpoint abrogation, the attachment of this specific diamine moiety to pyrimidine cores was critical. It not only improved the aqueous solubility required for intravenous formulation but also drastically enhanced the inhibitory potency against WEE1 by locking into the solvent-exposed region of the kinase domain [1].

  • IKK & Axl Inhibitors: For 2,4-dianilinopyrimidine derivatives targeting IKK (IκB kinase), the incorporation of N1,N1-dimethyl or 1-methylpiperidin-4-yl diamine tails was utilized to improve pharmacokinetic profiles and systemic exposure [2]. Similarly, in the SAR optimization of Axl receptor tyrosine kinase inhibitors, modifying the basic tail with 1-methylpiperidin-4-yl derivatives resulted in sub-nanomolar IC50 values and superior metabolic stability in liver microsome assays, proving its active role in target engagement [3].

  • HPK1 Optimization: During the direct-to-bioassay screening of HPK1 inhibitors, the introduction of piperazine and piperidine-based diamine tails was systematically evaluated. The data confirmed that precise tuning of the basicity and steric bulk of the tail (like the 1-methylpiperidin-4-yl group) directly dictates the Lipophilic Efficiency (LipE) and overall druggability of the compounds [4].

References

  • European Patent Office. "WEE1 INHIBITOR AND PREPARATION AND USE THEREOF - EP 3943496 A1". epo.org.3

  • Google Patents. "US20080269170A1 - Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments, Pharmaceutical Compositions and, in Particular, as IKK Inhibitors". google.com. 4

  • National Institutes of Health (NIH). "Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC". nih.gov. 1

  • ACS Publications. "Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization". acs.org. 2

Sources

Pharmacokinetic Profiling of N1-Methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine-Derivatized Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the grafting of highly basic, solubilizing appendages onto hydrophobic core scaffolds is a proven strategy to optimize drug-like properties. The N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety is a highly versatile dibasic pharmacophore frequently utilized in the development of kinase inhibitors (e.g., WEE1, IKK, and TGFβR1 inhibitors). While this polycationic side chain drastically improves aqueous solubility and can enhance target affinity via salt-bridge formation, it fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule. This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of compounds bearing this specific diamine moiety.

Mechanistic Rationale & Physicochemical Impact

To accurately profile the pharmacokinetics of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine derivatives, one must first understand the causality behind their biological behavior.

The Polycationic Nature and pH Partitioning

This moiety contains two highly basic tertiary nitrogen centers: one embedded within the piperidine ring and the other on the ethane linker. With pKa values typically ranging between 8.5 and 10.0, these nitrogens are predominantly protonated at physiological pH (7.4).

  • The Benefit: The resulting polycationic state disrupts crystal lattice packing and significantly increases aqueous solubility, often rescuing highly lipophilic, "brick-dust" parent scaffolds.

  • The Pharmacokinetic Consequence (Lysosomal Trapping): In their un-ionized form, weak basic amines can permeate cell membranes relatively easily. However, once they diffuse into the acidic environment of lysosomes (pH 4.0–5.0), they become doubly protonated. Because membranes are highly impermeable to these ionized conjugate acids, the molecules become irreversibly sequestered in the lysosomal lumen—a phenomenon known as ion trapping or pH partitioning[1].

This lysosomal sequestration directly causes a massive increase in the apparent Volume of Distribution ( Vd​ ) and contributes heavily to presystemic hepatic extraction, as the liver is a lysosome-rich organ[2]. If the parent scaffold is highly lipophilic (LogP > 1), the resulting Cationic Amphiphilic Drug (CAD) can also induce phospholipidosis by neutralizing lysosomal pH and inhibiting acidic hydrolases[1].

Pharmacokinetic Profiling Workflow

To account for the unique physicochemical properties of this diamine, the PK profiling workflow must integrate specific in vitro screens before advancing to in vivo models.

PK_Workflow A Compound Synthesis (Diamine Appended) B In Vitro ADME (Microsomes, Fa2N-4 Cells) A->B Screen C In Vivo Dosing (IV & PO in Rodents) B->C Lead Selection D Plasma & Tissue Sampling C->D Time-course E LC-MS/MS Quantification D->E Bioanalysis F PK Parameter Calculation (NCA) E->F Data Processing

Diagram 1: Sequential pharmacokinetic profiling and decision matrix for basic amine-derivatized compounds.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure that the observed PK phenomena are accurately attributed to the diamine moiety.

Protocol A: In Vitro Lysosomal Trapping Assay (Self-Validating)

Because high hepatic clearance can be mistakenly attributed to active transporter uptake or rapid metabolism, it is critical to quantify non-enzymatic lysosomal sequestration using immortalized human hepatocytes (Fa2N-4 cells)[2].

  • Cell Seeding: Seed Fa2N-4 cells in 96-well plates and culture until a confluent monolayer is formed.

  • Probe Co-Incubation: Incubate the cells with the test compound (1–10 µM) in the presence of a fluorescent lysosomal probe (e.g., LysoTracker Red) at 37°C for 60 minutes.

  • Self-Validation Control (Critical Step): In a parallel control well, pre-incubate the cells with 100 nM of Concanamycin A or Bafilomycin A1 (specific vacuolar H+-ATPase inhibitors)[1].

    • Causality: Inhibiting the V-ATPase pump collapses the lysosomal pH gradient. If the test compound's intracellular accumulation is strictly due to pH partitioning (ion trapping), its uptake will be drastically reduced in this control well.

  • Quantification: Wash the cells with ice-cold PBS, lyse with 80% acetonitrile, and quantify the intracellular concentration of the test compound via LC-MS/MS.

Protocol B: In Vivo Rodent PK & Bioanalysis
  • Formulation: Due to the basicity of the diamine, formulate the compound in a slightly acidic or buffered vehicle (e.g., 5% Dextrose with 0.1N HCl, or 10% Captisol in citrate buffer) to ensure complete dissolution.

  • Dosing: Administer the compound intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Extraction & LC-MS/MS: Precipitate plasma proteins using 3 volumes of cold acetonitrile spiked with a deuterated internal standard. Analyze the supernatant using reversed-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, focusing on the parent mass transition.

Quantitative Data Interpretation

The addition of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety typically shifts the PK parameters in predictable directions compared to a neutral parent scaffold. Below is a representative data summary illustrating these shifts.

Pharmacokinetic ParameterNeutral Parent ScaffoldDiamine-Appended DerivativeMechanistic Rationale for Shift
Aqueous Solubility (pH 7.4) < 5 µg/mL> 500 µg/mLPolycationic state disrupts crystal packing.
Volume of Distribution ( Vdss​ ) 0.8 L/kg12.5 L/kgExtensive lysosomal ion trapping in tissues[2].
Hepatic Clearance ( Clhep​ ) 15 mL/min/kg45 mL/min/kgIncreased affinity for CYP450s and presystemic extraction.
Oral Bioavailability ( F% ) 65%15% - 25%High first-pass metabolism and lysosomal sequestration in the gut/liver.
Half-Life ( t1/2​ ) 2.5 hours6.0 hoursDeep tissue distribution acts as a slow-release depot back into plasma.

Metabolic Biotransformation Pathways

The N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety is not metabolically inert. The tertiary amines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Specifically, the N-methylpiperidine group is a known substrate (and occasional inhibitor) of major human CYP isoforms, including CYP3A4 and CYP2D6[3].

When profiling these compounds, bioanalysts must actively monitor for the following major metabolites to ensure mass balance and accurately calculate total clearance.

Metabolic_Pathway Parent Parent Compound (N-methylpiperidine moiety) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Hepatic Clearance M1 N-Demethylation (Secondary Piperidine) CYP->M1 Major Pathway M2 N-Oxidation (Piperidine N-oxide) CYP->M2 Minor Pathway M3 N-Dealkylation (Loss of Diamine Linker) CYP->M3 Minor Pathway

Diagram 2: Primary CYP450-mediated biotransformation pathways of the N-methylpiperidine moiety.

Analytical Note: High concentrations of N-methylpiperidine-containing compounds can competitively inhibit CYP2D6 and CYP3A4[3]. Therefore, during in vitro microsomal stability assays, the substrate concentration must be kept strictly below 1 µM to prevent auto-inhibition and the subsequent underestimation of intrinsic clearance ( Clint​ ).

References

  • Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition.
  • Goldman, S. D., Funk, R. S., Rajewski, R. A., & Krise, J. P. (2009).
  • Sodhi, J. K., Delarosa, E. M., Halladay, J. S., Driscoll, J. P., Mulder, T., Dansette, P. M., & Khojasteh, S. C. (2017). "Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms.

Sources

Literature review on N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Medicinal Chemistry of the 4-Aminopiperidine Scaffold: A Review Centered on N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable scaffold for designing ligands with high affinity and selectivity for a diverse range of biological targets.[2] Among its many variations, the 4-aminopiperidine substructure has emerged as a "privileged" scaffold, forming the core of numerous therapeutic agents.[3] This guide delves into the rich medicinal chemistry of the 4-aminopiperidine core, using the specific, yet underexplored, molecule N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine as a central case study to explore synthetic strategies, structure-activity relationships (SAR), and broad therapeutic potential. While specific literature on this exact molecule is sparse, this review synthesizes data from closely related analogues to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The 4-Aminopiperidine Scaffold: A Privileged Structure

The 4-aminopiperidine motif offers a unique trifecta of chemical features that underpin its success in drug design:

  • A Saturated Heterocyclic Core: The piperidine ring provides a robust, three-dimensional structure that can improve pharmacokinetic properties like solubility and metabolic stability.[4]

  • Two Points for Diversification: The structure possesses two distinct nitrogen atoms—the endocyclic ring nitrogen (N1) and the exocyclic amino nitrogen (N4). These sites serve as independent vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Basic Nitrogen Centers: The basicity of the nitrogen atoms can be modulated through substitution, which is critical for target interaction (e.g., forming salt bridges with acidic residues in a binding pocket) and influencing properties like cell permeability and off-target effects (e.g., hERG liability).[1]

Our focus molecule, N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine, exemplifies this design, featuring substitutions at both key nitrogen atoms.

G start 1-Methyl-4-piperidone step1_reagent + N-Methylethylenediamine + Na(OAc)3BH intermediate N1-Methyl-N1- (1-methylpiperidin-4-yl) ethane-1,2-diamine start->intermediate Reductive Amination

Proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)

Reaction: Reductive amination of 1-methyl-4-piperidone with N-methylethylenediamine.

  • Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add N-methylethylenediamine (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. The progress can be monitored by observing the disappearance of the ketone starting material via Thin Layer Chromatography (TLC).

  • Reduction: Once iminium formation is evident, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reagent is preferred as it selectively reduces the iminium ion without significantly reducing the starting ketone. [4]4. Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Medicinal Chemistry Applications and Therapeutic Targets

The 4-aminopiperidine scaffold is a versatile warhead in drug discovery, with derivatives demonstrating activity across a wide spectrum of diseases.

Antiviral Agents
  • Anti-HIV (CCR5 Antagonists): The 4-substituted-4-aminopiperidine motif is a key structural element in piperazine-based CCR5 antagonists, which act as HIV-1 entry inhibitors. [5]The piperidine ring serves as a central scaffold to correctly orient substituents that interact with the receptor. A facile synthesis using a Curtius rearrangement from isonipecotate as a starting material has been developed to access these crucial building blocks. [5]* Anti-HCV (Assembly Inhibitors): High-throughput screening has identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation. [6][7][8]Mechanistic studies revealed that this chemotype uniquely targets the assembly and release of infectious viral particles, a mode of action distinct from most FDA-approved direct-acting antivirals that target viral replication. [6][7]Structure-activity relationship (SAR) campaigns have led to analogues with improved potency (EC₅₀ as low as 47 nM), reduced toxicity, and favorable ADME properties. [6]

    Compound Class Target Example Activity Reference
    Piperazino-piperidines CCR5 Potent HIV-1 Entry Inhibition [5]

    | 4-Aminopiperidines (4AP) | HCV Assembly | EC₅₀ = 47 nM | [6]|

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it highly valuable for CNS drug discovery. [2]

  • Analgesia (N-type Calcium Channel Blockers): Derivatives of 4-aminopiperidine, decorated on both nitrogen atoms with various alkyl or acyl groups, have been synthesized as N-type calcium channel (Caᵥ2.2) blockers. [9]These channels are critical for neurotransmitter release in pain pathways. Selected compounds have demonstrated potent antinociceptive activity in mouse models of both acute and neuropathic pain, making them promising leads for new analgesics. [9]

G cluster_pathway N-Type Calcium Channel Blockade in Nociception PainSignal Pain Stimulus Neuron Presynaptic Neuron PainSignal->Neuron CaChannel N-Type Ca²⁺ Channel Neuron->CaChannel Depolarization Vesicle Vesicle with Neurotransmitters (e.g., Glutamate, Substance P) CaChannel->Vesicle Ca²⁺ Influx Triggers Fusion Synapse Synaptic Cleft Vesicle->Synapse Release PostSynaptic Postsynaptic Neuron Synapse->PostSynaptic Binding to Receptors PainPerception Pain Perception in Brain PostSynaptic->PainPerception Drug 4-Aminopiperidine Derivative Drug->CaChannel Blockade

Mechanism of 4-aminopiperidine derivatives as analgesics.
  • Cognition Enhancement: In the search for treatments for neurodegenerative diseases like Alzheimer's, 4-aminopiperidine analogues have been developed as potent cognition-enhancing drugs. [10]By modifying piperazine-based nootropic agents, researchers found that the resulting 4-aminopiperidines maintained high activity in mouse passive avoidance tests, with some compounds active at doses as low as 0.01 mg/kg. This suggests they could be valuable leads for addressing cognitive deficits. [10]

Antimicrobial and Antifungal Agents

The 4-aminopiperidine scaffold is also a promising framework for developing new anti-infectives. Hybrid molecules combining 4-aminopiperidines with tetrahydroisoquinoline and decahydroisoquinoline structures have been synthesized and evaluated for antimycotic activity. [11][12]Several of these compounds showed remarkable potency against clinically relevant yeast species, including Candida albicans and the often-resistant Candida krusei, with minimum inhibitory concentrations (MIC) in the low µg/mL range. [11]

The Role of the Ethylenediamine Moiety

The N1,N1-dialkylethane-1,2-diamine portion of the target molecule is also a significant pharmacophore. Substituted diamine derivatives are known to possess a wide range of biological activities. They have been investigated as:

  • Antiparasitic Agents: N,N'-substituted diamine derivatives have shown potent leishmanicidal activity, potentially through the inhibition of multiple essential enzymes in the parasite. [13]* Antiviral and Fungicidal Agents: Chiral diamine derivatives have been developed as agricultural antiviral and fungicidal agents, with some showing activity superior to existing treatments. [14]* Ligands for Metal-Catalyzed Reactions: While not a medicinal application, the ability of diamines to act as ligands in coordination chemistry is well-documented and speaks to their ability to interact with specific electronic environments, a property that can translate to receptor or enzyme active sites. [15] In the context of our target molecule, this diamine linker likely provides conformational flexibility and additional hydrogen bonding sites, which could be crucial for optimizing interactions with a biological target.

Future Perspectives and Conclusion

The 4-aminopiperidine scaffold is a proven and highly fruitful starting point for the design of novel therapeutics. Its prevalence in approved CNS drugs and its demonstrated potential in antiviral, analgesic, and antimicrobial applications underscore its "privileged" status. [3]While the specific compound N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine remains largely unexplored in public literature, its structure embodies the key principles of diversification that have made its parent scaffold so successful.

Future research should focus on the synthesis and biological evaluation of this and related molecules. Key questions to address include:

  • What is the optimal substitution pattern at the terminal amine of the ethylenediamine chain for various targets?

  • How does the stereochemistry of substituted piperidine rings influence activity?

  • Can computational docking and molecular modeling predict which of the many potential targets for this scaffold would be most promising for this specific substitution pattern?

By leveraging established synthetic routes and a deep understanding of the structure-activity relationships of the 4-aminopiperidine core, the exploration of novel derivatives like N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine holds significant promise for the discovery of next-generation therapies.

References

[5]An, H., Wang, T., & Zhang, H. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-3716. [Link]

[4]BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem Application Notes.

[9]Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. [Link]

[16]Casy, A. F., & Ogungbamila, F. O. (1982). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives 1a. Journal of Pharmacy and Pharmacology.

[17]Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

[10]Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

[18]Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452.

[1]Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.

[3]Wessjohann, L. A., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science.

[6]Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431-9443. [Link]

[2]BenchChem. (2025). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery:

Sources

Methodological & Application

Application Note: Synthesis and Protocol for N1-Methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Strategic Overview

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS: 900738-64-9) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and combinatorial library synthesis[1]. The incorporation of the 1-methylpiperidine pharmacophore is a common strategy in drug design to modulate physicochemical properties such as basicity, lipophilicity, and target-receptor binding affinities.

To synthesize this aliphatic diamine efficiently, a two-step convergent approach is optimal. The strategy relies on the reductive amination of 1-methylpiperidin-4-one with tert-butyl (2-(methylamino)ethyl)carbamate[], followed by the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This sequence ensures high regioselectivity and prevents unwanted over-alkylation of the primary amine.

Mechanistic Pathway & Workflow Visualization

The synthesis leverages Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is highly favored for direct reductive aminations because it is exceptionally mild and selective, reducing iminium ions much faster than it reduces aldehydes or ketones[3][4].

SynthesisWorkflow A 1-Methylpiperidin-4-one + N-Boc-N-methylethylenediamine B Reductive Amination NaBH(OAc)3, DCE, rt A->B Iminium Formation C Boc-Protected Intermediate B->C Selective Reduction D Boc Deprotection 4M HCl in Dioxane C->D Acidic Cleavage E Target Compound (HCl Salt) D->E Precipitation

Fig 1: Two-step synthetic workflow for N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Experimental Parameters & Data Summary

The following table summarizes the optimized stoichiometric and environmental parameters for both synthetic stages to ensure reproducibility and high throughput.

Reaction ParameterStage 1: Reductive AminationStage 2: Boc Deprotection
Primary Reagents 1-Methylpiperidin-4-one (1.0 eq)tert-Butyl (2-(methylamino)ethyl)carbamate (1.05 eq)Boc-Intermediate (1.0 eq)
Catalyst / Activator Acetic Acid (AcOH) (1.0 eq)4M HCl in 1,4-Dioxane (10.0 eq)
Reducing Agent NaBH(OAc)₃ (STAB) (1.5 eq)N/A
Optimal Solvent 1,2-Dichloroethane (DCE)Dichloromethane (DCM) / Dioxane
Temperature 20–25 °C20–25 °C
Reaction Time 12–16 hours2–4 hours
Expected Yield 82–88%>95% (Isolated as HCl salt)

Detailed Step-by-Step Methodologies

Experiment 1: Synthesis of tert-Butyl (2-(methyl(1-methylpiperidin-4-yl)amino)ethyl)carbamate

Expertise Note: 1,2-Dichloroethane (DCE) is selected as the solvent over Tetrahydrofuran (THF) or Methanol because STAB exhibits optimal solubility and kinetic profiles in DCE, minimizing premature ketone reduction[3][4].

  • Preparation of the Reaction Mixture: Into a flame-dried, round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve 1-methylpiperidin-4-one (10.0 mmol, 1.13 g) and tert-butyl (2-(methylamino)ethyl)carbamate (10.5 mmol, 1.83 g)[] in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

  • Acidic Catalysis: Add glacial acetic acid (10.0 mmol, 0.57 mL) dropwise to the stirring solution. Causality: The addition of a weak acid facilitates the rapid formation of the intermediate iminium ion, which is crucial for the subsequent reduction step[3]. Allow the mixture to stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) over 15 minutes. Causality: Portion-wise addition controls the mild exothermic nature of the reaction and prevents the localized aggregation of the reducing agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the consumption of the ketone via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain).

  • Workup and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, driving the newly formed tertiary amine into its free-base (lipophilic) form. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for the next step, but can be purified via flash column chromatography (Silica gel, DCM/MeOH gradient) if high-purity isolation is required.

Experiment 2: Boc Deprotection to Yield the Target Diamine

Expertise Note: Isolating highly polar aliphatic diamines as free bases can lead to significant mass loss due to water solubility and volatility. Converting directly to the hydrochloride salt ensures a stable, easily handled solid.

  • Solvation: Dissolve the crude Boc-protected intermediate (~8.5 mmol) from Experiment 1 in anhydrous Dichloromethane (DCM) (10 mL).

  • Acidic Cleavage: Place the flask in an ice-water bath (0 °C). Slowly add 4M HCl in 1,4-Dioxane (85.0 mmol, 21.2 mL) dropwise. Causality: The high concentration of HCl rapidly cleaves the carbamate linkage, releasing isobutylene and carbon dioxide gases.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. A white precipitate (the hydrochloride salt of the target compound) will begin to form as the reaction progresses.

  • Isolation: Dilute the suspension with diethyl ether (20 mL) to maximize precipitation. Filter the solid under vacuum using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any residual dioxane and organic impurities. Dry the highly hygroscopic solid in vacuo over P₂O₅ to afford N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine hydrochloride[1].

Sources

Application Notes and Protocols for the Utilization of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of the Piperidine-Ethylenediamine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its conformational flexibility and capacity to project substituents into precise three-dimensional orientations render it an invaluable building block for crafting ligands that engage a wide spectrum of biological targets. When coupled with an ethylenediamine linker, as in the case of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine , the resulting molecule becomes a highly versatile and powerful tool in drug discovery. This diamine offers multiple points for synthetic diversification, enabling the systematic exploration of chemical space to optimize both pharmacokinetic and pharmacodynamic properties.[1]

This technical guide provides a comprehensive overview of the synthesis and application of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine as a foundational building block. We will delve into detailed, field-proven protocols for its synthesis and subsequent utilization in key synthetic transformations, with a particular focus on its role in the construction of novel ligands for G-protein coupled receptors (GPCRs) and other targets of therapeutic interest.[1]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 900738-64-9[2]
Molecular Formula C₉H₂₁N₃[2]
Molecular Weight 171.29 g/mol [2]
Appearance Expected to be a colorless to pale yellow liquidGeneral observation for similar amines
Boiling Point Not explicitly reported, estimated to be >200 °CInferred from similar structures
Solubility Soluble in water and common organic solvents (e.g., DCM, MeOH, THF)Inferred from structure

Handling and Storage: N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is expected to be a hygroscopic and air-sensitive liquid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept in a cool, dry place. Due to its amine nature, it is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Proposed Synthesis of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Synthetic Workflow Overview

Synthesis_Workflow A 1-Methyl-4-piperidone C Intermediate Imine A->C Reductive Amination (Step 1) B N,N'-Dimethylethylenediamine B->C D N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine C->D Reduction Amide_Coupling A N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine E Amide Product A->E B Carboxylic Acid (R-COOH) B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E GPCR_Ligand_Synthesis cluster_0 Building Block Synthesis cluster_1 Scaffold Elaboration A 1-Methyl-4-piperidone C N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine A->C Reductive Amination B N-methylethane-1,2-diamine B->C E Amide Intermediate C->E Amide Coupling D Aromatic Carboxylic Acid D->E G Final Ligand Scaffold E->G Reductive Amination F Aromatic Aldehyde F->G

Sources

Troubleshooting & Optimization

Troubleshooting common impurities in N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when synthesizing highly polar, multi-nitrogen pharmacophores.

The synthesis of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine via reductive amination appears straightforward on paper but is fraught with chemoselectivity, over-alkylation, and extraction challenges. This guide deconstructs the reaction mechanics, exposes the root causes of common impurities, and provides a self-validating protocol to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathway & Impurity Divergence

To troubleshoot effectively, we must first map the reaction landscape. The target compound requires the condensation of a ketone (1-methylpiperidin-4-one) with the secondary amine of a diamine. Without proper protecting group strategies, the reaction will inevitably diverge into error pathways.

Pathway Ketone 1-Methylpiperidin-4-one Iminium Iminium Intermediate Ketone->Iminium + Amine (AcOH cat.) Regioisomer Regioisomer Impurity (Primary Amine Alkylation) Ketone->Regioisomer + UnprotectedAmine Amine N-Boc-N'-methylethylenediamine (Protected Amine) Amine->Iminium BocProduct Boc-Protected Intermediate Iminium->BocProduct STAB Reduction (NaBH(OAc)3) Enamine Enamine / Unreduced Iminium Iminium->Enamine Depleted STAB / High pH Target Target Compound N1-methyl-N1-(1-methylpiperidin-4-yl)... (Pure) BocProduct->Target HCl/Dioxane (Deprotection) UnprotectedAmine Unprotected Diamine (Error) UnprotectedAmine->Regioisomer Dimer Bis-Alkylation Impurity Regioisomer->Dimer Excess Ketone

Fig 1: Reductive amination pathway mapping target synthesis and common impurity divergence points.

Section 2: Quantitative Impurity Profiling

When analyzing your crude mixture via LC-MS, use this diagnostic matrix to immediately identify the structural nature and root cause of your impurities.

Impurity ProfileLC-MS ΔMass (vs Target)Structural DescriptionRoot Cause
Regioisomer Same Mass (Isomer)Alkylation at the primary nitrogenUse of unprotected diamine
Bis-Alkylation +97 DaTwo piperidine rings on one diamineExcess ketone; lack of Boc-protection
Enamine / Iminium -2 DaUnreduced C=N double bondInsufficient STAB; pH too high
Des-methyl -14 DaMissing N-methyl on piperidineImpure piperidin-4-one starting material
Incomplete Deprotection +100 DaRetained Boc groupInsufficient acid/time during Step 2
Section 3: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows the correct mass (m/z 172 [M+H]+), but NMR indicates the wrong regioisomer. What happened? Causality: If you attempted to react unprotected N-methylethylenediamine directly with 1-methylpiperidin-4-one, you fell victim to competing nucleophilicity. The primary aliphatic amine is significantly less sterically hindered and more nucleophilic than the secondary N-methyl amine[1]. Consequently, the primary amine outcompetes the secondary amine, forming the undesired regioisomer. Solution: You must break the symmetry of reactivity. Use N-Boc-N'-methylethylenediamine . By masking the primary amine with a tert-butyloxycarbonyl (Boc) group, you force the ketone to condense exclusively with the secondary amine.

Q2: The reaction stalls, and I see a persistent -2 Da impurity. Why isn't my reducing agent working? Causality: A -2 Da mass difference corresponds to an unreduced enamine or iminium intermediate. Secondary amines react with ketones to form an iminium ion. Unlike primary amines, which can lose a proton to form a neutral imine, the iminium ion from a secondary amine is in equilibrium with its enamine. Sodium triacetoxyborohydride (STAB) is highly selective for iminium ions but reduces enamines very slowly. If the pH is too high, the equilibrium favors the enamine, stalling the reduction[2]. Solution: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). This maintains the slightly acidic environment required to keep the intermediate in the highly reactive iminium state.

Q3: I'm seeing a +97 Da impurity. How do I suppress this bis-alkylation? Causality: A +97 Da mass indicates bis-alkylation (dimerization), where two piperidine rings attach to the diamine. This occurs either because the primary amine was left unprotected (allowing both nitrogen atoms to react) or due to a localized excess of the ketone pushing the reaction to over-alkylate. Solution: Enforce strict stoichiometry (1.0 eq ketone to 1.05 eq protected amine) and ensure complete Boc-protection of your starting material prior to the reductive amination step.

Q4: My yield is abysmal after aqueous workup, and I have a severe emulsion. How do I recover my product? Causality: The final product is a highly polar triamine. At neutral or mildly basic pH, it remains partially protonated, acting as a surfactant that causes severe emulsions while partitioning heavily into the aqueous layer[3]. Solution: To break the emulsion and recover the product, the aqueous layer must be driven to pH > 12 using 6M NaOH to fully deprotonate all three nitrogen centers. Extract with a highly polar organic solvent system, such as 10% Methanol in Dichloromethane (DCM), and use brine to increase the ionic strength of the aqueous phase.

Section 4: Field-Proven Experimental Protocol

This two-step methodology is designed as a self-validating system. By strictly controlling the solvent environment and pH, you eliminate the variables that lead to the impurities listed above.

Step 1: Regioselective Iminium Formation & Reduction
  • Preparation: To an oven-dried round-bottom flask under inert atmosphere, add 1-methylpiperidin-4-one (1.0 eq, 10 mmol) and N-Boc-N'-methylethylenediamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.2 M). Analytical Note: DCE is strictly preferred over Methanol. STAB is water-sensitive and chemically incompatible with MeOH, which will degrade the reducing agent prematurely[4].

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise. Stir the mixture at room temperature for 1 hour to allow complete iminium ion formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Portionwise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) to control the exothermic release of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS until the iminium mass (-2 Da) is fully consumed.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Deprotection & Free-Basing
  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (20 mL). Add 4M HCl in Dioxane (5.0 eq, 50 mmol) dropwise at 0 °C.

  • Cleavage: Stir at room temperature for 4 hours. The hydrochloride salt of the product will likely precipitate as a white solid.

  • Concentration: Concentrate the reaction mixture under vacuum to remove all volatiles and excess HCl.

  • Free-Basing (Critical Step): Dissolve the highly polar residue in a minimal amount of distilled water (10 mL). Cool to 0 °C and basify to pH > 12 using 6M NaOH[3].

  • Recovery: Extract the free triamine using 10% MeOH in DCM (4 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford pure N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Section 5: References
  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

  • National Center for Biotechnology Information (NCBI). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones Using Sodium Triacetoxyborohydride". PMC.[Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions". Common Organic Chemistry.[Link]

Sources

Resolving NMR peak overlaps for N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine characterization

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Complex Overlaps in N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine Characterization

Welcome to the . As drug development professionals and analytical scientists, characterizing complex aliphatic amines like N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine presents a notorious analytical bottleneck.

The structural density of this molecule—featuring a piperidine ring, an acyclic ethylenediamine backbone, and two distinct N-methyl groups—results in severe 1H NMR signal congestion. Specifically, the entire aliphatic envelope collapses into an unresolvable multiplet blob between 1.5 ppm and 3.0 ppm in standard non-polar solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to deconvolute these spectra, ensuring absolute structural certainty.

Part 1: Core Troubleshooting & FAQs

Q1: Why do the two N-methyl singlets and the piperidine ring protons merge into an unresolvable envelope in standard CDCl3​ , and how can I separate them? The Causality: In CDCl3​ , the non-polar environment interacts weakly and uniformly with the molecule. It fails to provide sufficient differential magnetic shielding for the two tertiary N-methyl groups, causing their singlets to overlap near 2.2–2.4 ppm—falling exactly on top of the piperidine H4 and H2/H6 equatorial protons (). The Solution: Exploit the Aromatic Solvent-Induced Shift (ASIS) . By switching the solvent to Benzene- d6​ ( C6​D6​ ), the anisotropic aromatic rings of benzene preferentially align with the more sterically accessible N1-methyl group compared to the sterically hindered piperidine N-methyl. This differential shielding alters the local magnetic field, shifting the signals apart and resolving the singlets ().

Q2: The ethane-1,2-diamine backbone ( −CH2​−CH2​− ) appears as a complex, unintegrable multiplet. How can I extract accurate quantitative data? The Causality: The severe overlap is caused by homonuclear J-coupling (scalar coupling) splitting the adjacent CH2​ protons into complex multiplets that smear across the piperidine proton envelope. The Solution: Implement Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. PSYCHE uses low flip-angle swept-frequency chirp pulses to suppress homonuclear coupling. This collapses the broad CH2​ multiplets and piperidine ring signals into sharp, integrable singlets, allowing for precise quantitative analysis even in highly crowded regions ().

Q3: Standard COSY fails to link the piperidine ring to the ethane-1,2-diamine chain. What is the most robust method to map this connectivity? The Causality: COSY relies on 3-bond homonuclear coupling ( 3JHH​ ). The connection between the piperidine C4 and the diamine chain is interrupted by the tertiary N1 nitrogen, which lacks protons, breaking the magnetization transfer pathway. The Solution: Utilize 2D HSQC-TOCSY . This experiment transfers magnetization from 1H to 13C (HSQC) and then propagates it through the proton spin network (TOCSY). Because the 13C chemical shift dispersion is much wider (~200 ppm) than 1H (~10 ppm), overlapping proton signals are separated along the carbon axis, allowing you to unambiguously trace the spin system of the piperidine ring independently from the ethylenediamine chain ().

Part 2: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , meaning the data generated inherently confirms the success of the experiment without requiring external reference standards.

Protocol A: pH-Titration NMR for Amine Deconvolution

This protocol resolves overlapping aliphatic signals by exploiting the distinct pKa​ values of the three basic nitrogens in the molecule.

  • Baseline Acquisition: Prepare 10 mg of the analyte in 0.6 mL of CDCl3​ . Acquire a standard 1D 1H spectrum with precise temperature regulation (298 K).

  • Titrant Preparation: Prepare a 0.1 M solution of Trifluoroacetic acid-d (TFA- d ) in CDCl3​ .

  • Micro-Titration: Add 5 µL aliquots of TFA- d to the NMR tube. Mix thoroughly and acquire a 1D 1H spectrum after each addition.

  • Self-Validation Mechanism: The primary amine and the piperidine nitrogen will protonate at different equivalents of acid compared to the sterically hindered tertiary N1 nitrogen. As protonation occurs, the adjacent protons (e.g., the N-methyl groups) will experience a massive, step-wise downfield shift (up to 0.5–1.0 ppm). The sequential shifting of these peaks acts as an internal validation, allowing you to map each signal to its specific nitrogen based on basicity.

Protocol B: High-Resolution PSYCHE-TOCSY Workflow

This protocol eliminates J-coupling to provide a pure chemical shift correlation map.

  • Pulse Calibration: Calibrate the 90° 1H pulse accurately, as PSYCHE relies on precise flip angles. Set the relaxation delay ( d1​ ) to ≥5×T1​ of the longest relaxing proton to ensure quantitative recovery.

  • Sequence Optimization: Load the psyche pulse sequence. Set the chirp pulse flip angle ( β ) to 15–20°. Mechanistic Insight: This specific angle provides the optimal balance; higher angles increase sensitivity but degrade the spectral purity by introducing coupling artifacts.

  • Acquisition: Acquire the 2D F1-PSYCHE-TOCSY experiment.

  • Self-Validation Mechanism: The successful suppression of J-coupling is confirmed when all cross-peaks in the 2D map appear as sharp 2D singlets rather than multiplet squares, confirming that connectivity is mapped purely by chemical shift.

Part 3: Quantitative Data Presentation

The table below summarizes the expected chemical shifts and the specific overlap vulnerabilities that necessitate the advanced workflows described above.

Functional GroupProton TypeExpected Shift ( CDCl3​ , ppm)Overlap Risk LevelPrimary Resolution StrategyPiperidine RingN- CH3​ ~2.25 (Singlet)CriticalASIS ( C6​D6​ ) or pH TitrationDiamine ChainN1- CH3​ ~2.30 (Singlet)CriticalASIS ( C6​D6​ ) or pH TitrationPiperidine RingH4 (Methine)~2.40 (Multiplet)High2D HSQC-TOCSYPiperidine RingH2/H6 (Equatorial)2.60 - 2.85 (Multiplet)HighPSYCHE Pure ShiftPiperidine RingH2/H6 (Axial)1.80 - 2.05 (Multiplet)Moderate2D HSQC-TOCSYDiamine Chain- CH2​ -N(Me)-~2.50 (Multiplet)CriticalPSYCHE Pure ShiftDiamine Chain- CH2​ NH2​ ~2.70 (Multiplet)HighPSYCHE Pure Shift

Part 4: Logical Workflow Visualization

NMR_Troubleshooting Start Unresolved 1.5-3.0 ppm Region (Piperidine & Diamine Overlap) Path1 Chemical Environment Manipulation Start->Path1 Path2 Pulse Sequence Engineering Start->Path2 ASIS Solvent Switch (C6D6) ASIS Effect Path1->ASIS Non-polar Titration pH Titration (TFA-d) Differential Protonation Path1->Titration Basic PureShift PSYCHE Pure Shift Collapse Multiplets Path2->PureShift J-Coupling TwoD 2D HSQC-TOCSY 13C Dispersion Path2->TwoD Connectivity gaps Res1 Resolve N-CH3 Singlets ASIS->Res1 Titration->Res1 Res2 Extract Quantitative Integrals PureShift->Res2 Res3 Map Spin Connectivity TwoD->Res3 Final Unambiguous Structural Characterization Res1->Final Res2->Final Res3->Final

Workflow for resolving 1H NMR overlaps using chemical manipulation and advanced pulse sequences.

References

  • Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2014). Ultrahigh-resolution total correlation NMR spectroscopy. Journal of the American Chemical Society, 136(34), 11867-11869.[Link]

  • Alver, Ö. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3).[Link]

  • Ueji, S., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(43), 11671-11678.[Link]

  • Klitgaard, A., et al. (2018). HSQC–TOCSY Fingerprinting for Prioritization of Polyketide- and Peptide-Producing Microbial Isolates. Journal of Natural Products, 81(3), 481-488.[Link]

Technical Support Center: Optimizing Amidation of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with the highly basic polyamine intermediate N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine .

Coupling this substrate presents unique regioselective, stoichiometric, and purification challenges. This center synthesizes field-proven causality, self-validating protocols, and troubleshooting matrices to ensure high-yield amide bond formation.

Part 1: Substrate Profiling & Causality Analysis

To optimize a reaction, you must first understand the molecular behavior of your substrate.

The Substrate: N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine contains three distinct nitrogen centers:

  • An unhindered primary amine (N2).

  • A sterically hindered tertiary amine (N1).

  • A highly basic tertiary piperidine nitrogen .

The Causality of Amidation: Amidation will be highly regioselective for the primary amine. Tertiary amines lack a replaceable proton and cannot form stable amides, though they can transiently form unstable acylammonium species. The true challenge lies in the molecule's basicity. With three basic nitrogens, this intermediate acts as a powerful "proton sponge." It is almost always supplied or isolated as a poly-hydrochloride salt (e.g., trihydrochloride). Failure to account for these hidden protons will stall the activation step of coupling agents like HATU, which rely on a deprotonated carboxylate anion to form the active ester [1]. Furthermore, the product's high polarity and basicity (pKa ~9–10) make standard aqueous extraction highly prone to yield loss.

Part 2: Interactive Troubleshooting & FAQs

Q1: My HATU-mediated amidation shows <10% conversion by LCMS. What went wrong?

Root Cause: Incorrect base stoichiometry. If your diamine is a hydrochloride salt, the standard 1.2–1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) are entirely consumed just neutralizing the substrate. The reaction mechanism of HATU requires an organic base to deprotonate the carboxylic acid; the resulting carboxylate anion then attacks HATU to form the O-acyl(tetramethyl)isouronium salt [1]. If the pH is too low, this activation never occurs. The Fix: Increase DIPEA to 3.5–4.0 equivalents . Always pre-stir the carboxylic acid, HATU, and DIPEA for 15 minutes to confirm active ester formation before adding the diamine.

Q2: The reaction completed successfully, but I lost all my product during the aqueous workup. How do I recover it?

Root Cause: The newly formed amide still contains two tertiary amines. During standard aqueous washes (e.g., saturated NH₄Cl or water), these amines become protonated, rendering the product highly water-soluble. The Fix: You must force the product into its free-base form. Adjust the aqueous phase to pH > 11 using 1M NaOH or saturated Na₂CO₃. Extract using a highly polar organic solvent mixture, such as CHCl₃:Isopropanol (3:1) , which drastically improves the partition coefficient of polar free bases.

Q3: I need to scale this reaction to 50 grams. Should I stick with HATU?

Root Cause: No. While HATU provides exceptionally fast kinetics due to a neighboring group effect from its pyridine nitrogen [1], it generates 1-hydroxy-7-azabenzotriazole (HOAt), which is an explosive hazard at scale and difficult to remove from polar basic products. The Fix: Transition to T3P (Propylphosphonic anhydride) . T3P is a biomimetic coupling agent that activates the carboxylic acid to form a mixed anhydride [2]. It generates completely water-soluble phosphate by-products, requires no hazardous additives, and allows for a simple aqueous wash to achieve high product purity [3].

Part 3: Visual Workflows

Workflow A N1-methyl-N1-(1-methylpiperidin-4-yl) ethane-1,2-diamine B Determine Salt Form (Free base vs. HCl salt) A->B C Add 1.5 eq Base (DIPEA/TEA) B->C Free Base D Add 3.5-4.0 eq Base to liberate amines B->D HCl Salt E Select Coupling Agent C->E D->E

Caption: Substrate preparation and base stoichiometry decision tree.

Purification A Aqueous Workup B Aqueous Phase pH < 10 (Product is protonated) A->B C Adjust pH > 11 (1M NaOH or Na2CO3) B->C D Extract with CHCl3:iPrOH (3:1) C->D E Organic Phase (Contains Free Base) D->E F Self-Validation: Check Aq. layer by LCMS D->F

Caption: pH-driven extraction workflow for polybasic amidation products.

Part 4: Standardized Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU/DMF)

Optimized for <5g scale where reaction speed and high conversion are prioritized.

  • Activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.5 eq if diamine is a salt; 1.5 eq if free base). Stir at room temperature for 15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates active ester formation.

  • Coupling: Add N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (1.1 eq) dropwise. Stir for 2–4 hours.

  • Workup: Quench the reaction with water (5x volume of DMF). Adjust the aqueous layer to pH > 11 using 1M NaOH.

  • Extraction: Extract the aqueous layer three times with a CHCl₃:Isopropanol (3:1) mixture. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Spot the post-extraction aqueous layer on a TLC plate (ninhydrin stain) or run a quick LCMS to verify complete product extraction before discarding the aqueous waste.

Protocol B: Process-Scale Amidation (T3P/EtOAc)

Optimized for >5g scale where safety, cost, and downstream purification are prioritized.

  • Suspension: Suspend the carboxylic acid (1.0 eq) and the diamine (1.05 eq) in Ethyl Acetate (0.3 M).

  • Neutralization: Add Triethylamine (TEA) (4.0 eq) to neutralize any salts and establish the basic environment.

  • Coupling: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) to control the mild exotherm[3].

  • Propagation: Remove the ice bath and stir at room temperature for 8–12 hours. Monitor by HPLC/LCMS.

  • Workup: Add water to the reaction mixture. The T3P phosphate by-products will seamlessly partition into the aqueous layer. Adjust the aqueous phase to pH > 11, then extract with EtOAc or DCM.

  • Self-Validation: If the isolated mass is <70% of the theoretical yield, the product is likely trapped in the aqueous layer. Re-extract with CHCl₃:Isopropanol (3:1).

Part 5: Data Presentation

Table 1: Coupling Agent Comparison for Polybasic Diamine Substrates

ParameterHATU / DIPEAT3P / TEA
Scale Suitability Discovery (< 5g)Process / Scale-up (> 5g)
Reaction Kinetics Fast (1–4 hours)Moderate (8–12 hours)
Byproduct Profile HOAt (Explosive hazard, organic soluble)Phosphates (Benign, highly water-soluble)
Workup Difficulty High (HOAt co-elutes with polar products)Low (Byproducts wash out in water)
Epimerization Risk LowVery Low
Reagent Cost HighLow to Moderate

Part 6: References

  • "HATU - Wikipedia", Wikipedia. URL:[Link]

  • "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)", PMC (NIH). URL:[Link]

Overcoming solubility issues with N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to maintain the solubility of complex polyamines in aqueous environments. N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a tri-basic molecule containing one primary amine and two tertiary amines. While highly polar in its ionized state, mishandling its free-base form or selecting the wrong buffer system will inevitably lead to precipitation, "oiling out," or assay failure.

This guide provides field-proven, causality-driven troubleshooting protocols to ensure complete and stable solubilization of this compound for your downstream applications.

Diagnostic Symptom Matrix

Before altering your protocol, identify the physicochemical root cause of your solubility failure. The table below summarizes the quantitative data and chemical causality associated with common errors.

Parameter / SymptomValue / ObservationChemical CausalityRecommended Action
Molecular Weight 171.28 g/mol (Free Base)Determines exact molarity for acid titration.Use exact MW for stoichiometric HCl addition.
Basic Centers 3 (1 Primary, 2 Tertiary)High propensity for pH spiking in unbuffered water.Pre-protonate with 3.1 eq HCl prior to use.
Buffer Incompatibility Precipitation in PBSMultivalent anions ( PO43−​ ) cross-link polyamines.Switch to Tris, HEPES, or MOPS (monovalent).
Co-Solvent Crash Precipitation upon transferLocalized supersaturation during solvent shift.Limit DMSO to <1% v/v; use high-shear mixing.
Aqueous Emulsion Cloudy (OD600 > 0.1)Free base "oiling out" due to high local pH.Titrate with acid until solution clears (OD600 < 0.05).
Step-by-Step Troubleshooting Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. Do not rely on visual clarity alone; use the validation steps provided to confirm true dissolution.

Protocol A: In-Situ Hydrochloride Salt Formation (Pre-Protonation)

Causality: The free base of this polyamine is highly lipophilic and resists dissolution in neutral water. By converting the three basic nitrogens into their ammonium chloride forms, you drastically lower the LogD, making the molecule thermodynamically stable in water.

  • Weighing: Weigh the free base N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine into a clean borosilicate glass vial.

  • Initial Solubilization: Add a minimal volume of absolute ethanol to achieve a highly concentrated stock (e.g., 500 mM).

  • Stoichiometric Titration: Slowly add 3.1 molar equivalents of 1M HCl (aqueous or in dioxane) while stirring. Why 3.1? This ensures complete protonation of the primary amine and both tertiary amines without causing excessive background acidification.

  • Solvent Removal: Lyophilize or evaporate the solvent under a gentle nitrogen stream to yield the tri-hydrochloride salt as a crystalline solid or film.

  • Reconstitution: Dissolve the resulting salt in your target aqueous buffer.

  • Self-Validation: Measure the pH of the final aqueous solution. If the pH remains within 0.2 units of the starting buffer, the salt conversion was successful, and the buffer capacity was not overwhelmed.

Protocol B: Direct Buffer Solubilization (Avoiding Multivalent Anions)

Causality: Polyamines form insoluble coordination complexes with multivalent anions. Monovalent buffers prevent this ionic cross-linking.

  • Buffer Selection: Prepare a 100 mM HEPES or Tris-HCl buffer. Do not use Phosphate-Buffered Saline (PBS).

  • pH Adjustment: Pre-adjust the buffer pH to 7.2 using HCl.

  • High-Shear Addition: Add the compound dropwise from a 100 mM DMSO stock while vortexing the buffer at 1000 RPM.

  • Self-Validation: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 indicates complete dissolution without colloidal aggregation or micro-precipitates.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate specifically in PBS (Phosphate-Buffered Saline)? A1: N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a polycationic molecule at physiological pH. In the presence of multivalent anions like phosphate ( PO43−​ ), positively charged polyamines undergo ionic cross-linking, forming highly stable, insoluble phosphate salts[1]. This phenomenon is well-documented; basic drugs and polyamines frequently exhibit drastically reduced intrinsic solubility in phosphate media, which is why structural biology and assay protocols mandate switching to monovalent buffers like Tris or HEPES when handling polyamines[2].

Q2: I dissolved the free base directly into unbuffered water, but it formed a cloudy emulsion. Why? A2: This is a classic case of pH spiking. When a highly basic free amine is introduced to unbuffered water, it rapidly deprotonates H2​O to form OH− , spiking the local pH well above 9.0. At this elevated pH, the remaining un-dissolved compound is forced to remain in its uncharged, lipophilic free-base state, which manifests as a cloudy emulsion or "oiling out"[3]. You must either use a buffer with sufficient capacity to absorb the OH− shock or pre-protonate the compound using Protocol A.

Q3: How do I prevent DMSO "crash-out" when transferring my stock to an aqueous assay? A3: Crash-out occurs due to localized supersaturation. When a DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic free-base can protonate and dissolve[4]. This solvent shift forces the compound out of solution as "snow" or micro-precipitates. To prevent this, ensure vigorous high-shear mixing during dropwise addition, or transition to an entirely aqueous workflow by forming the HCl salt first.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve your specific solubility issue.

G Start Solubility Issue Detected (Polyamine Precipitation) CheckBuffer Is the buffer Phosphate or Citrate based? Start->CheckBuffer ChangeBuffer Switch to Tris, HEPES, or MOPS buffer CheckBuffer->ChangeBuffer Yes (Insoluble Salt) CheckPH Check solution pH after addition CheckBuffer->CheckPH No HighPH pH spiked > 8.0 (Free base insoluble) CheckPH->HighPH pH > 8.0 CheckStock Check stock solvent (DMSO/EtOH) CheckPH->CheckStock pH < 8.0 PreProtonate Pre-protonate with HCl (Form chloride salt) HighPH->PreProtonate Titrate SlowAdd Slow dropwise addition with high-shear vortexing CheckStock->SlowAdd Co-solvent crash

Workflow for diagnosing and resolving polyamine solubility issues in aqueous buffers.
References
  • Source: ADMET & DMPK (semanticscholar.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: KNAUER (knauer.net)

Sources

Technical Support Center: Optimizing the Alkylation of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyamine functionalization. This guide is specifically engineered for researchers and drug development professionals working with N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine .

Because this substrate contains three distinct basic centers—a primary aliphatic amine, a bridging acyclic tertiary amine, and a cyclic tertiary amine (piperidine)—achieving chemoselective mono-alkylation requires strict control over reaction mechanics. This portal provides diagnostic workflows, root-cause analyses, and validated standard operating procedures (SOPs) to eliminate over-alkylation and quaternization side reactions.

Diagnostic Dashboard & Mechanistic Pathways

Before troubleshooting, it is critical to understand the competitive reaction pathways at play. The primary amine is your target, but the secondary amine intermediate and the tertiary piperidine nitrogen are highly reactive competing nucleophiles.

ReactionPathways SM Starting Material (Primary + 2 Tertiary Amines) Target Mono-alkylated Product (Desired Secondary Amine) SM->Target Reductive Amination (Aldehyde + NaBH(OAc)3) SM->Target Alkyl Halide + Cs2CO3 (Cesium Effect) Quaternized Quaternized Salt (Tertiary Amine Side Reaction) SM->Quaternized Alkyl Halide (Direct Attack on Piperidine) Dialkylated Di-alkylated Product (Over-alkylation Side Reaction) Target->Dialkylated Excess Alkyl Halide (Fast Reaction) Target->Quaternized Alkyl Halide

Reaction pathways showing desired mono-alkylation vs. over-alkylation and quaternization.

Troubleshooting Guide & FAQs

This section addresses the specific analytical anomalies you may encounter during LC-MS or NMR analysis of your crude reaction mixtures.

Q: My LC-MS shows a massive peak at M+2R (where R is the alkyl group). Why is over-alkylation happening so rapidly? A: This is a classic kinetic issue. When a primary amine reacts with an alkyl halide, the resulting secondary amine benefits from the electron-donating inductive effect of the newly added alkyl group. This makes the secondary amine more nucleophilic than the starting primary amine. Consequently, the activation energy for the second alkylation is lower, causing the reaction to "overshoot" into a tertiary amine[1]. Resolution: Abandon standard bases (like K₂CO₃ or DIPEA). Switch to the "Cesium Effect" protocol (see SOP below) or utilize reductive amination.

Q: My LC-MS shows the correct mass (M+R), but the retention time is unusually polar, and NMR shows the primary amine is untouched. What happened? A: You have quaternized the piperidine ring. The cyclic tertiary nitrogen on the 1-methylpiperidin-4-yl moiety is sterically unhindered and highly nucleophilic. Alkyl halides (especially methyl iodide, benzyl bromide, or allyl bromide) will undergo rapid Sₙ2 attack at this site, forming an irreversible quaternary ammonium salt. Resolution: You must avoid alkyl halides entirely. Transition to Reductive Amination . Tertiary amines cannot form imines; therefore, reductive amination is 100% chemoselective for the primary amine[2].

Q: Why do you recommend NaBH(OAc)₃ over NaCNBH₃ for reductive amination? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and highly selective for protonated imines/iminium ions over aldehydes[2]. NaCNBH₃ is more toxic (generates HCN gas upon quenching) and often requires strict pH control (pH 4-5) to work efficiently, which is difficult to maintain with a highly basic polyamine substrate like yours.

Troubleshooting Start Analyze Crude by LC-MS Mass2R Mass = M + 2R (Over-alkylation) Start->Mass2R MassR_Wrong Mass = M + R Wrong RT / Polar (Quaternization) Start->MassR_Wrong MassR_Right Mass = M + R Expected RT (Success) Start->MassR_Right Sol1 Action: Use Cs2CO3/4Å MS or lower equivalents Mass2R->Sol1 Sol2 Action: Switch to Reductive Amination MassR_Wrong->Sol2 Sol3 Proceed to Purification MassR_Right->Sol3

Troubleshooting decision tree for identifying and resolving alkylation side reactions.

Data Presentation: Strategy Comparison

Use the following table to select the appropriate synthetic strategy based on your available reagents and risk tolerance.

StrategyReagents RequiredOver-alkylation RiskQuaternization RiskMechanistic Advantage
Reductive Amination (Recommended)Aldehyde/Ketone, NaBH(OAc)₃, DCEZero (Stops at 2° amine)Zero (Tertiary amines cannot form imines)Absolute chemoselectivity. Mild conditions tolerate most functional groups.
Cesium-Promoted Direct Alkylation Alkyl Halide, Cs₂CO₃ or CsOH, 4Å MS, DMFLow (Cesium effect suppresses 2nd attack)High (If alkyl halide is highly reactive)Large Cs⁺ ion coordinates with the intermediate, providing steric shielding against dialkylation.
Standard Alkylation Alkyl Halide, K₂CO₃/DIPEA, ACN/DMFVery High Very High None. Will result in a complex mixture of poly-alkylated and quaternized salts.

Validated Experimental Protocols (SOPs)

Every protocol below is designed as a self-validating system . By isolating reaction phases and embedding analytical checkpoints, you prevent downstream failures.

SOP 1: Reductive Amination (The Zero-Side-Reaction Method)

This is the gold standard for this substrate. It leverages the foundational methodology established by Abdel-Magid et al.[2].

Reagents: N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (1.0 eq), Target Aldehyde (0.95 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Imine Formation (Checkpoint 1): Dissolve the polyamine substrate in anhydrous DCE (0.2 M). Add the aldehyde (0.95 eq to ensure the amine remains in slight excess, preventing double reductive amination). Stir at room temperature for 2 hours.

  • Validation: Sample the reaction, dilute in MeOH, and run LC-MS. Do not proceed until the primary amine peak is consumed and the imine mass (M + Aldehyde - H₂O) is dominant. This physical separation of steps guarantees no direct reduction of the aldehyde to an alcohol occurs.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) 3 times. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

SOP 2: Cesium-Promoted Direct Alkylation (The "Cesium Effect")

Use this only if your alkyl group cannot be derived from an aldehyde/ketone. This leverages the chemoselective shielding effect of Cesium ions[1].

Reagents: Polyamine substrate (1.0 eq), Alkyl Bromide (1.0 eq), Cs₂CO₃ (1.5 eq), activated 4Å Molecular Sieves, anhydrous DMF.

Step-by-Step Procedure:

  • System Dehydration: Add powdered, activated 4Å molecular sieves (approx. 200 mg/mmol) and Cs₂CO₃ (1.5 eq) to a flame-dried flask. Add anhydrous DMF and the polyamine substrate. Stir for 30 minutes at room temperature to ensure complete removal of trace water.

  • Controlled Alkylation: Cool the suspension to 0 °C. Dissolve the alkyl bromide (1.0 eq) in a small volume of DMF and add it dropwise via a syringe pump over 1 hour. Causality: Keeping the electrophile concentration extremely low at all times ensures the primary amine outcompetes the newly formed secondary amine.

  • Validation: Stir for an additional 2 hours at 0 °C to room temperature. Check by LC-MS. The large ionic radius of Cs⁺ coordinates with the secondary amine intermediate, sterically blocking the approach of a second alkyl halide molecule.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves and cesium salts. Dilute the filtrate with EtOAc and wash vigorously with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

References

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Salvatore, R. N., Nagle, A. S., & Jung, K. W. The Journal of Organic Chemistry, 2002, 67(3), 674-683. URL:[Link][1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link][2]

Sources

Validation & Comparative

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine vs other piperidine derivatives in drug design

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a vast number of FDA-approved drugs and biologically active compounds has earned it the status of a "privileged structure."[4] This guide provides a comparative analysis of piperidine derivatives in drug design, with a specific focus on the structural attributes of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine and its potential therapeutic applications in contrast to other well-established piperidine-based pharmacophores.

The Allure of the Piperidine Moiety: A Structural and Functional Perspective

The versatility of the piperidine scaffold stems from its unique combination of properties:

  • Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, enabling optimal interactions with biological targets.

  • Basic Nitrogen Atom: The nitrogen atom can be readily protonated at physiological pH, facilitating interactions with acidic residues in protein binding pockets and influencing physicochemical properties like solubility.

  • Synthetic Tractability: The piperidine ring is synthetically accessible and amenable to a wide range of chemical modifications at both the nitrogen and carbon atoms, allowing for extensive exploration of structure-activity relationships (SAR).[5]

These features have enabled the development of piperidine derivatives targeting a broad spectrum of receptors and enzymes, leading to treatments for a multitude of diseases.

A Comparative Overview of Piperidine Derivatives in Drug Design

The therapeutic landscape is rich with examples of piperidine derivatives, each tailored to a specific biological target. The following sections provide a comparative look at some of the most significant classes.

Muscarinic Receptor Antagonists

Piperidine and its bioisostere, piperazine, are key components in the design of muscarinic receptor antagonists.[6][7] These agents are crucial for treating cognitive disorders like Alzheimer's disease by modulating acetylcholine levels in the brain.[6][8][9] SAR studies have revealed that the nature of substituents on the piperidine nitrogen significantly impacts potency and selectivity for different muscarinic receptor subtypes (M1-M5).[6][8] For instance, the introduction of bulky lipophilic groups can enhance binding affinity.[10]

Histamine H1 Receptor Antagonists

Many second-generation antihistamines feature a piperidine ring, which contributes to their high potency and reduced sedative side effects compared to their predecessors.[11][12][13] The substitution pattern on the piperidine ring is critical for H1 receptor affinity and selectivity.[14] For example, in a series of 4-(diphenylmethyl)-1-piperazine derivatives, the nature of the terminal amide fragment was found to be a key determinant of antihistaminic activity.[12]

Dopamine Receptor Ligands

The piperidine scaffold is a common feature in ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[15][16] Both agonists and antagonists have been developed, with the substitution pattern on the piperidine ring dictating the functional activity.[10][17] For example, 4-heterocyclylpiperidines have been identified as selective high-affinity ligands for the human dopamine D4 receptor.[10]

Serotonin Receptor Ligands

Piperidine derivatives are integral to the development of ligands for various serotonin (5-HT) receptor subtypes.[5][18][19] These compounds have applications in treating depression, anxiety, and other CNS disorders.[18][20] The substitution at the 1- and 4-positions of the piperidine ring is often crucial for achieving high affinity and selectivity. For instance, spiro[chromene-2,4′-piperidine]s have been identified as potent and selective 5-HT2C receptor partial agonists.[18]

Opioid Receptor Modulators

The piperidine ring is a core structural element in many synthetic opioids, including fentanyl and its analogs.[21][22][23][24] Modifications to the piperidine scaffold have led to the development of both potent agonists for pain management and antagonists for treating opioid overdose and addiction.[24][25] Structure-activity relationship studies have shown that the nature of the N-substituent and the stereochemistry of the piperidine ring are critical for determining the opioid receptor subtype selectivity (μ, δ, or κ).[21][25][26]

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine: A Hypothetical Analysis

Structural Features and Potential Implications:

  • 1,4-Disubstituted Piperidine: This substitution pattern is common in many CNS-active drugs.[10][17]

  • N-Methyl Piperidine: The methyl group on the piperidine nitrogen is a common feature in many bioactive molecules and can influence basicity and lipophilicity.

  • Ethylenediamine Moiety: The presence of a second basic nitrogen in the ethylenediamine side chain suggests potential for bivalent interactions or interactions with multiple residues within a binding pocket. This diamine feature is also present in some histamine H1 antagonists.

Based on these features, N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine could potentially exhibit activity as a:

  • Histamine H1 Receptor Antagonist: The structural similarity to some known antihistamines suggests this as a plausible target.

  • Dopamine or Serotonin Receptor Ligand: The 1,4-disubstituted piperidine core is a well-established pharmacophore for these receptor families. The ethylenediamine side chain could offer unique interactions within the binding sites.

  • Muscarinic Receptor Ligand: While less common, the overall structure could potentially fit within the binding pocket of muscarinic receptors.

Further experimental evaluation, including binding assays and functional studies, would be necessary to elucidate the precise pharmacological profile of this compound.

Experimental Protocols for Characterization of Novel Piperidine Derivatives

The following are generalized protocols for the initial characterization of a novel piperidine derivative like N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., histamine H1, dopamine D2, serotonin 5-HT2A).

  • Assay Buffer: Prepare an appropriate assay buffer.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptors) and varying concentrations of the test compound.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR).

Protocol:

  • Cell Culture: Culture cells stably expressing the target GPCR (e.g., CHO-K1 cells expressing the human H1 receptor).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (to test for agonist activity) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value and calculate the pA2 value to quantify antagonist potency.

Data Presentation

The following table provides a hypothetical comparison of the potential target profile of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine with established piperidine derivatives.

Compound ClassExample CompoundPrimary Target(s)Key Structural FeaturesTherapeutic Application
Hypothetical N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamineHistamine H1, Dopamine, Serotonin Receptors (Hypothesized)1,4-disubstituted piperidine, ethylenediamine side chainAllergic disorders, CNS disorders (Hypothesized)
Muscarinic Antagonist HimbacineMuscarinic M2 ReceptorDecalin ring system fused to a piperidineCognitive disorders
Histamine H1 Antagonist FexofenadineHistamine H1 Receptor4-substituted piperidine with a carboxylic acid moietyAllergic rhinitis
Dopamine D4 Ligand L-745,870Dopamine D4 Receptor4-(4-chlorophenyl)piperidineSchizophrenia (investigational)
Serotonin 5-HT2C Agonist LorcaserinSerotonin 5-HT2C Receptor8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepineObesity
Opioid Agonist Fentanylμ-opioid Receptor4-anilidopiperidineSevere pain

Visualizing the Logic: Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel piperidine derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Pharmacological Evaluation start Starting Materials (e.g., 1-methyl-4-piperidone) reaction Chemical Reactions (e.g., Reductive Amination) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding In Vitro Binding Assays (Determine Ki) characterization->binding Test Compound functional In Vitro Functional Assays (Determine EC50/IC50) binding->functional adme In Vitro ADME/Tox (Solubility, Permeability, etc.) functional->adme invivo In Vivo Studies (Animal Models) adme->invivo

Caption: A generalized workflow for the synthesis and pharmacological evaluation of novel piperidine derivatives.

Conclusion

The piperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its structural and chemical properties allow for the generation of diverse libraries of compounds with a wide range of pharmacological activities. While the specific compound N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine remains to be fully characterized, a systematic evaluation of its properties, guided by the extensive knowledge of other piperidine derivatives, holds the potential to uncover new therapeutic agents. The comparative analysis presented in this guide serves as a framework for researchers to understand the nuances of piperidine chemistry and to rationally design the next generation of piperidine-based drugs.

References

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters. 2000. [Link]

  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry. 1995. [Link]

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2000. [Link]

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. 2005. [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience. 2021. [Link]

  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. 1997. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]

  • Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. European Journal of Medicinal Chemistry. 1996. [Link]

  • Serotonin Receptor and Transporter Ligands – Current Status. Current Topics in Medicinal Chemistry. 2006. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences. 2025. [Link]

  • Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry. 2017. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. 2024. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. 2023. [Link]

  • In silico ligand based design of indolylpiperidinyl derivatives as novel histamine H(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]

  • Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties. Journal of Medicinal Chemistry. 2011. [Link]

  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. 2002. [Link]

  • Multivalent ligands for the serotonin 5-HT4 receptor. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]

  • Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. 2023. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. 2023. [Link]

  • Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry. 2011. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]

  • Identification of the First trans-(3R,4R)- Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity. Journal of Medicinal Chemistry. 2001. [Link]

  • Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. 2026. [Link]

  • Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry. 2017. [Link]

  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. N/A. [Link]

  • New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. Journal of Medicinal Chemistry. 1995. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. 2021. [Link]

  • Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. 2025. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2020. [Link]

  • N1-Methyl-N1-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine — Chemical Substance Information. NextSDS. N/A. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. 2006. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. 2006. [Link]

  • 1-Methyl-4-piperidone. Wikipedia. N/A. [Link]

  • N,N-DIMETHYL-N'-(1-METHYL-PIPERIDIN-4-YL)-ETHANE-1,2-DIAMINE. NextSDS. N/A. [Link]

  • N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine. Exclusive Chemistry Ltd. 2024. [Link]

Sources

Validating the Purity of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly polar, nitrogen-rich building blocks, analytical scientists face mounting challenges in purity validation. N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a prime example: a highly basic tri-amine compound featuring a primary amine, an acyclic tertiary amine, and a piperidine ring nitrogen.

Validating the purity of this compound using standard Liquid Chromatography-Mass Spectrometry (LC-MS) protocols often leads to false purity reporting, masked impurities, and irreproducible data. This guide objectively compares standard methodologies against advanced chromatographic alternatives, providing mechanistic causality and self-validating protocols to ensure absolute analytical integrity.

The Analytical Challenge: The "Tri-Amine" Problem

At standard acidic LC-MS conditions (pH 2.7, utilizing 0.1% Formic Acid), the three basic nitrogen centers of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine are fully protonated, resulting in a +3 cationic state. This triggers a cascade of analytical failures[1]:

  • Zero Retention (Void Elution): Extreme polarity and electrostatic repulsion prevent the compound from partitioning into a standard C18 stationary phase. The analyte elutes in the void volume ( t0​ ).

  • Severe Ion Suppression: Eluting in the void volume causes the target compound to co-elute with unretained matrix salts. This suppresses the Electrospray Ionization (ESI+) signal, masking low-level impurities.

  • Peak Tailing: Any marginal retention is driven by secondary electrostatic interactions between the positively charged amines and residual ionized silanols on the silica surface, causing severe peak tailing ( Tf​>2.5 ).

LCMS_Strategy Compound N1-methyl-N1-(1-methylpiperidin-4-yl) ethane-1,2-diamine (Highly Basic Tri-Amine) LowPH Standard RP-LC (pH 2.7, 0.1% FA) Compound->LowPH Default HighPH High-pH RP-LC (pH 10.5, NH4HCO3) Compound->HighPH pH Shift HILIC HILIC-MS (pH 3.0, >80% ACN) Compound->HILIC Phase Shift Result1 Void Elution & Ion Suppression LowPH->Result1 Result2 Neutralization & Hydrophobic Retention HighPH->Result2 Result3 Polar Partitioning & High Sensitivity HILIC->Result3

Fig 1: Decision matrix for LC-MS method selection of highly basic polar amines.

Methodological Comparison: High-pH RP-LC vs. HILIC-MS

To accurately validate purity and resolve closely related synthetic impurities (such as des-methyl variants differing by only 14 Da), we must force retention and achieve sharp peak shapes. We compare two field-proven alternatives against the failing standard approach.

Quantitative Performance Summary
ParameterStandard Low-pH RP-LC (0.1% FA)High-pH RP-LC (pH 10.5)HILIC-MS (Amide, pH 3.0)
Retention Factor ( k′ ) < 0.5 (Elutes in void)3.5 - 5.0 (Optimal)4.0 - 6.0 (Optimal)
Peak Asymmetry ( Tf​ ) > 2.5 (Severe tailing)1.0 - 1.2 (Sharp)1.0 - 1.3 (Sharp)
ESI+ MS Sensitivity Low (Ion suppression)High (Gas-phase protonation)Very High (Enhanced desolvation)
Resolution of Impurities Poor (Co-elution)Excellent (Baseline resolution)Excellent (Baseline resolution)
Column Chemistry Standard Silica C18Hybrid Silica C18 (pH stable)Ethylene Bridged Hybrid Amide

Mechanistic Causality: Why These Alternatives Work

The High-pH RP-LC Mechanism

By raising the mobile phase pH to 10.5 using ammonium bicarbonate, we neutralize the basic amines (pH > pKa). This shifts the compound's partition coefficient ( logD ), increasing its lipophilicity and driving classical hydrophobic retention into the C18 phase. Furthermore, the high pH minimizes electrostatic interactions with residual silanol groups, resulting in extremely sharp peaks[2].

But doesn't high pH ruin ESI+ sensitivity? Contrary to common expectations, high-pH mobile phases do not negatively affect the ESI+ responses of basic compounds[3]. While the analyte is neutral in the bulk mobile phase, the rapid evaporation of ammonia during electrospray desolvation causes the droplet pH to drop drastically, re-protonating the amines in the gas phase for excellent MS detection.

The HILIC-MS Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a completely different principle. It utilizes a highly polar stationary phase (e.g., Amide) to immobilize a water-enriched liquid layer[4]. The protonated tri-amine partitions strongly into this aqueous layer. Because the bulk mobile phase is highly organic (>80% Acetonitrile), the droplet surface tension in the MS source is exceptionally low, leading to highly efficient droplet fission and superior ESI+ sensitivity.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They include built-in checkpoints to verify column inertness and eliminate carryover artifacts.

Protocol A: High-pH RP-LC-MS (Recommended for General Purity)

Materials & Setup:

  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (2.1 x 50 mm, 1.7 µm). Note: Standard silica will dissolve at this pH; hybrid silica is mandatory.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 2% B to 60% B over 8 minutes; hold at 95% B for 2 minutes; re-equilibrate at 2% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm; ESI+ MS scan m/z 100-500.

Self-Validation Checkpoints:

  • System Inertness Check: Inject a known basic standard (e.g.,) prior to the sample[5]. If the peak asymmetry ( Tf​ ) exceeds 1.5, the column's hybrid matrix has degraded, exposing active silanols. Replace the column before proceeding.

  • Diluent Blank Verification: Basic amines are notoriously "sticky." Inject a blank immediately after the highest calibration standard. The blank must show <0.1% of the target peak area to rule out carryover, which would otherwise artificially inflate purity calculations.

Protocol B: HILIC-MS (Recommended for Trace Impurity Profiling)

Materials & Setup:

  • Column: Waters ACQUITY UPLC BEH Amide or Agilent InfinityLab HILIC-Z (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Gradient: HILIC gradients run backwards. Start at 100% B, drop to 50% B over 10 minutes.

  • Sample Diluent: Must be at least 75% Acetonitrile. Injecting highly aqueous samples in HILIC will cause catastrophic peak splitting.

Self-Validation Checkpoints:

  • Equilibration Verification: HILIC requires extensive equilibration. Inject the target compound three times consecutively. The retention time relative standard deviation (RSD) must be <0.5%. If retention times are drifting, the aqueous layer on the stationary phase has not fully formed.

Workflow Sample Sample Prep: Dilute to 10 µg/mL in Initial Mobile Phase SysSuit System Suitability: Inject Chlorpheniramine (Check Tf < 1.5) Sample->SysSuit Blank Blank Injection: Verify No Carryover (Critical for Amines) SysSuit->Blank Analysis Target Injection: Acquire ESI+ MS/MS and UV (210 nm) Blank->Analysis Val Self-Validation: Check Mass Accuracy & Isotopic Fidelity Analysis->Val

Fig 2: Self-validating LC-MS workflow for basic amine purity analysis.

References

  • Peng, L., & Farkas, T. (2008). "Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases." Journal of Chromatography A, 1179(2), 131-144.[Link]

  • Saitama University. (2024). "High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers." Analytical Sciences.[Link]

  • Agilent Technologies. (2017). "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Notes.[Link]

  • Waters Corporation. (2003). "Effect of pH on LC-MS Analysis of Amines." Waters Application Library.[Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase." Phenomenex Technical Notes. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the quantification of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine in plasma. The principles and comparative data presented herein are grounded in the latest international regulatory standards, including the FDA and EMA guidelines, to ensure the generation of reliable and reproducible data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions during the bioanalytical workflow.

The accurate measurement of drug and metabolite concentrations in biological matrices is a critical aspect of drug development.[4] For a novel compound like N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine, establishing a well-characterized and fully validated analytical method is paramount for regulatory submissions.[1][4] This guide will compare common methodologies, explain the rationale behind experimental choices, and present supporting data to illustrate the validation process.

Comparative Analysis of Sample Preparation Techniques

The initial and one of the most critical steps in bioanalysis is the extraction of the analyte from the complex plasma matrix. The goal is to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte.[5] The choice of extraction technique can significantly impact method sensitivity, accuracy, precision, and the magnitude of matrix effects.[5][6][7] For a basic compound like N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine, two primary techniques are compared: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous plasma sample and an immiscible organic solvent. For basic compounds, adjusting the pH of the plasma to a basic pH (e.g., pH > 10) deprotonates the amine groups, increasing their hydrophobicity and facilitating their extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte.[8] For N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine, a mixed-mode cation-exchange SPE sorbent is ideal. This allows for retention based on both the hydrophobic nature of the molecule and the positive charge of the protonated amine groups at an acidic pH.

Below is a comparative summary of the expected performance of LLE and SPE for the target analyte:

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Justification
Recovery 65-80%>90%SPE offers more specific interactions, leading to higher and more consistent recovery.[9] LLE can be prone to emulsion formation and incomplete phase separation, reducing recovery.
Matrix Effect Moderate to HighLowSPE provides a much cleaner extract by efficiently removing phospholipids and other matrix components that are major sources of ion suppression in LC-MS/MS.[8][10][11]
Selectivity ModerateHighThe mixed-mode functionality of the SPE sorbent provides superior selectivity for the basic analyte compared to the less specific partitioning in LLE.[8]
Throughput Low to ModerateHighSPE is more amenable to automation, especially in a 96-well plate format, significantly increasing sample processing throughput.[8][12]
Solvent Usage HighLowSPE protocols typically use smaller volumes of organic solvents, making it a "greener" and more cost-effective technique.[8][13]

LC-MS/MS Method Development and Optimization

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[6][14]

Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point. The small particle size provides high resolution and peak efficiency.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed. The formic acid serves to protonate the analyte, ensuring good peak shape and promoting efficient ionization.

  • Flow Rate: A flow rate of 0.4-0.6 mL/min is typical for a 2.1 mm ID column.

  • Injection Volume: A small injection volume (e.g., 2-5 µL) is used to minimize potential matrix effects.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, as the basic nature of the analyte allows for ready protonation. The method utilizes Multiple Reaction Monitoring (MRM) for quantification, which provides excellent selectivity and sensitivity.[14] This involves monitoring a specific precursor ion to product ion transition for the analyte and its stable-isotope labeled internal standard (SIL-IS).

  • Analyte MRM Transition: To be determined by infusing a standard solution of the analyte into the mass spectrometer. For example, if the protonated molecule [M+H]+ has an m/z of 200.2, a characteristic fragment might be at m/z 98.1. The MRM transition would be 200.2 → 98.1.

  • Internal Standard (IS) MRM Transition: A SIL-IS, such as a deuterated version of the analyte (e.g., d3-N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine), is crucial. It co-elutes with the analyte and compensates for variations in sample preparation and instrument response. Its MRM transition would be monitored separately (e.g., 203.2 → 101.1).

Comprehensive Method Validation

A full bioanalytical method validation is performed to demonstrate that the method is suitable for its intended purpose.[4] The experiments and acceptance criteria are based on the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[1][2][15]

The following validation parameters are assessed:

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Procedure: Six different blank plasma lots are analyzed to ensure no significant interference at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Linearity and Range
  • Objective: To establish the concentration range over which the assay is accurate and precise.

  • Procedure: A calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels is prepared and analyzed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter (precision).

  • Procedure: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Medium, and High) are analyzed in replicate (n=6) on three separate days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[16]

Matrix Effect
  • Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte.[7][17]

  • Procedure: The response of the analyte in post-extraction spiked plasma samples from six different lots is compared to the response of the analyte in a neat solution.

  • Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15%.

Recovery
  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure: The peak area of the analyte in pre-extraction spiked plasma samples is compared to that in post-extraction spiked plasma samples at three QC levels.

  • Acceptance Criteria: Recovery should be consistent and reproducible.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[18][19][20]

  • Procedure: QC samples are subjected to different conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for a period longer than the expected sample storage time.

    • Post-Preparative Stability: In the autosampler after extraction.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[20]

Summary of Validation Results

The following table summarizes the expected results for a fully validated method:

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.990.998
Range 1.00 - 1000 ng/mL1.00 - 1000 ng/mL
Intra-day Accuracy 85-115% (80-120% for LLOQ)95.2 - 103.5%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.1 - 8.5%
Inter-day Accuracy 85-115% (80-120% for LLOQ)97.8 - 105.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.5 - 9.2%
Matrix Effect (%CV) ≤ 15%7.8%
Recovery Consistent & Reproducible92.5% (CV < 10%)
Stability (all conditions) 85-115% of nominalWithin acceptable limits

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)
  • Condition: Condition the mixed-mode cation-exchange SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Load: Load 200 µL of plasma sample pre-treated with 200 µL of 2% phosphoric acid.

  • Wash 1: Wash the wells with 1 mL of 0.1 M acetate buffer (pH 4.5).

  • Wash 2: Wash the wells with 1 mL of methanol.

  • Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Analyte: Q1 m/z 200.2 → Q3 m/z 98.1

    • IS: Q1 m/z 203.2 → Q3 m/z 101.1

Visualizations

Validation_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Method Validation LLE Liquid-Liquid Extraction LC LC Optimization LLE->LC Alternative SPE Solid-Phase Extraction SPE->LC Recommended MS MS/MS Optimization LC->MS Selectivity Selectivity MS->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Analysis Sample Analysis Stability->Analysis

Caption: Overall bioanalytical method development and validation workflow.

SPE_Protocol Start Start Condition 1. Condition Plate (Methanol & Water) Start->Condition Load 2. Load Sample (Acidified Plasma) Condition->Load Wash1 3. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute Analyte (Basic Organic Solvent) Wash2->Elute Dry_Recon 6. Evaporate & Reconstitute Elute->Dry_Recon Inject Inject into LC-MS/MS Dry_Recon->Inject

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Vertex AI Search.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • PubMed. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]

  • Bioanalysis. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Hawach Scientific. Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Hawach. (2025). Application of Solid Phase Extraction and Liquid-Liquid Extraction in Samples. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • PMC. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • ACS Publications. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

Sources

Benchmarking the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine Motif in Kinase Inhibitor Design: Efficacy, Permeability, and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology, achieving biochemical kinase inhibition is only half the battle. Translating that potency into live-cell efficacy requires overcoming high intracellular ATP concentrations, membrane permeability barriers, and drug efflux pumps. This guide benchmarks the performance of kinase inhibitors functionalized with the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (hereafter referred to as the N1-MMPD ) motif against standard clinical inhibitors (e.g., Imatinib, Staurosporine). By analyzing biochemical TR-FRET data, live-cell NanoBRET target engagement, and Caco-2 permeability metrics, we provide a comprehensive framework for evaluating this motif's impact on drug development.

The Mechanistic Advantage of the N1-MMPD Motif

While a drug's core heteroaromatic scaffold (e.g., pyrimidine, quinoline) dictates hydrogen bonding at the kinase ATP hinge region, the solvent-exposed side chains dictate the molecule's pharmacokinetic destiny.

The Chemical Logic: The primary amine of the N1-MMPD motif serves as the synthetic attachment point to the hinge-binding core. Conversely, the terminal 1-methylpiperidine ring projects into the solvent-exposed channel of the kinase.

  • Causality of Basicity: The tertiary amine of the 1-methylpiperidine acts as a highly basic center (pKa ~9.5). At physiological pH (7.4), it remains protonated, drastically enhancing aqueous solubility.

  • Lysosomal Trapping & Residence Time: Upon penetrating the cell membrane, this basicity drives lysosomal trapping. The motif effectively "anchors" the inhibitor within the intracellular environment, resisting efflux and prolonging the target residence time compared to neutral or less basic analogs.

PK_Causality Motif N1-MMPD Motif (Basic Diamine) Solubility Enhanced Aqueous Solubility Motif->Solubility Trapping Lysosomal Trapping (pKa ~9.5) Motif->Trapping Permeability Optimized Cellular Permeability Solubility->Permeability Efficacy Prolonged Target Residence Time Permeability->Efficacy Trapping->Efficacy

Fig 1. Pharmacokinetic causality: How the N1-MMPD motif drives intracellular kinase efficacy.

Biochemical Efficacy: TR-FRET Kinase Profiling

To establish baseline biochemical potency, a representative N1-MMPD-functionalized inhibitor (Compound X-MMPD) was benchmarked against standard inhibitors using the [1].

Why TR-FRET? Traditional radiometric or fluorescent polarization (FP) assays are highly susceptible to compound interference (auto-fluorescence or light scattering). TR-FRET utilizes a long-lifetime Terbium (Tb) donor, allowing the detector to measure the signal after short-lived background fluorescence has decayed, ensuring absolute data fidelity.

Step-by-Step Protocol (Self-Validating System)
  • Reaction Setup: Combine 35 ng/mL of the target Kinase, 400 nM fluorescein-labeled peptide substrate, and 1 mM ATP (to rigorously mimic physiological ATP competition) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Inhibitor Titration: Add test compounds in a 16-point dilution series. Incubate for 1 hour at room temperature to allow binding equilibrium.

  • Termination & Detection: Add 10 mM EDTA to chelate Mg2+ and quench kinase activity, immediately followed by 2 nM Terbium-labeled phospho-specific antibody.

  • Quantification: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). The TR-FRET value is calculated as the dimensionless emission ratio of 520 nm (fluorescein acceptor) to 495 nm (terbium donor).

Table 1: Biochemical IC50 Profiling (TR-FRET)
CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Fold
Compound X-MMPD 4.2>10,000>2300x
Imatinib 12.545036x
Staurosporine 1.83.21.7x

Live-Cell Target Engagement: NanoBRET Assay

Biochemical potency frequently fails to translate to cellular efficacy due to membrane barriers and high intracellular ATP levels. To benchmark true cellular efficacy, we utilize the [2].

Causality & Validation: NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET). By expressing a Kinase-NanoLuc® fusion protein and introducing a cell-permeable fluorescent tracer, a baseline BRET signal is established. When an inhibitor successfully penetrates the cell and binds the kinase, it competitively displaces the tracer, causing a quantifiable loss of BRET signal. This self-validating system ensures that signal reduction is strictly due to target engagement, not off-target cytotoxicity [3].

Step-by-Step Protocol
  • Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. Seed into 384-well tissue culture plates and incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET® cell-permeable fluorescent tracer at a concentration yielding the EC50 of the tracer-kinase interaction.

  • Compound Competition: Introduce test compounds and incubate for 2 hours to achieve intracellular binding equilibrium.

  • Measurement: Add NanoBRET® Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (618/460).

NanoBRET_Workflow A 1. Transfection Kinase-NanoLuc Fusion B 2. Tracer Addition Fluorescent Tracer A->B C 3. Compound Competition N1-MMPD vs Tracer B->C D 4. BRET Measurement Quantify Affinity C->D

Fig 2. NanoBRET Target Engagement workflow for measuring intracellular kinase inhibitor affinity.

Table 2: Intracellular Target Engagement and Residence Time
CompoundCellular IC50 (nM)Intracellular Residence Time (min)Biochemical-to-Cellular Drop-off
Compound X-MMPD 18.51454.4x
Imatinib 115.0429.2x
Staurosporine 22.41512.4x

Expert Insight: Compound X-MMPD exhibits the lowest biochemical-to-cellular drop-off (4.4x). The N1-MMPD motif's basicity drives intracellular accumulation, resulting in a significantly prolonged residence time compared to standard clinical inhibitors.

Permeability and Efflux Dynamics

To definitively prove that the N1-MMPD motif overcomes the efflux liabilities common to standard kinase inhibitors, bidirectional Caco-2 permeability assays were conducted.

Table 3: Caco-2 Permeability and Efflux Benchmarking
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Compound X-MMPD 14.218.51.3 (Low Efflux)
Imatinib 8.435.24.1 (High Efflux)
Staurosporine 5.112.22.4 (Moderate Efflux)

References

  • Vasta, J. D., et al. "Quantitative, Wide-spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.e10 (2018).[Link]

Safety Operating Guide

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a set of rules, but as a logical extension of chemical mechanics. N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a complex aliphatic triamine. Because it possesses multiple basic nitrogen centers (a primary amine and two tertiary amines), it acts as a powerful nucleophile and a strong base.

Mishandling this compound or its waste streams risks severe exothermic reactions, toxic gas generation, and catastrophic tissue damage (liquefactive necrosis). The following comprehensive guide provides the causality behind safety choices and establishes self-validating protocols for the proper handling, spill response, and disposal of this chemical.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, you must understand the chemical behavior of the waste. The triamine structure of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine dictates its hazard profile:

  • Corrosivity (Saponification Risk): The lone pairs on the nitrogen atoms readily abstract protons from water. Upon contact with human tissue, this high-pH environment saponifies the fatty acids in cell membranes, causing deep, irreversible chemical burns.

  • Regulatory Classification: Under the regulations, aqueous solutions of this compound exhibiting a pH ≥ 12.5 are classified as characteristic hazardous waste (Waste Code D002: Corrosivity)[1].

  • Vapor Toxicity: As a low-molecular-weight free-base amine, it possesses significant vapor pressure at room temperature. Inhalation causes immediate respiratory tract irritation and potential pulmonary edema.

Table 1: Chemical Incompatibilities & Mechanistic Rationale
Chemical ClassInteraction ResultMechanistic Rationale
Strong Acids (e.g., HCl, H2SO4)Violent exothermic boilingRapid protonation of the three amine groups releases massive hydration and neutralization enthalpy.
Oxidizing Agents (e.g., Peroxides)Fire / Explosion hazardAmines are highly electron-rich and readily oxidized, leading to uncontrolled radical chain reactions.
Halogenated Organics (e.g., DCM)Formation of reactive saltsNucleophilic substitution ( SN​2 ) by the amines forms quaternary ammonium salts, generating heat and pressure in closed containers.
Hypochlorites (Bleach)Highly toxic gas generationPrimary amines react rapidly with hypochlorite to form explosive and highly toxic chloramine gases.

Immediate Spill Response & Containment Protocol

In the event of an accidental release, standard laboratory cleanup procedures are insufficient. As emphasized by , corrosive liquids cause irreversible tissue destruction rapidly, necessitating specific, controlled neutralization protocols[2].

Step-by-Step Spill Response Methodology
  • Assessment & Isolation: Immediately halt work. If the spill is >500 mL or outside a ventilated fume hood, evacuate the laboratory, secure the doors, and contact EHS. For <500 mL inside a hood, proceed to step 2.

  • Don Heavy-Duty PPE: Standard thin nitrile gloves will rapidly degrade. Don butyl rubber or heavy-duty neoprene gloves , a chemical-resistant apron, and a face shield over safety goggles.

  • Perimeter Containment: Surround the spill with an inert absorbent (e.g., dry sand or vermiculite). Never use combustible materials like sawdust, which can ignite upon contact with basic organic liquids.

  • Controlled Neutralization: Slowly apply a weak, solid acid (e.g., Citric Acid or Sodium Bisulfate) from the perimeter moving inward.

    • Causality: Using a weak solid acid prevents the violent exothermic boiling and toxic aerosolization that would occur if a strong liquid acid were used.

  • Collection: Once the reaction subsides and the mixture cools, sweep the slurry into a wide-mouth High-Density Polyethylene (HDPE) container using a non-sparking polyethylene scoop.

  • Self-Validation (The pH Swab Test): Swab the spill surface with pH indicator paper moistened with deionized water. A pH reading between 6.0 and 8.0 validates that the area is completely decontaminated. If pH >8.0 , reapply the weak acid wash.

SpillResponse Start Spill Detected: N1-methyl-N1-(1-methylpiperidin-4-yl) ethane-1,2-diamine Assess Assess Volume & Location Start->Assess Large Large Spill (>500 mL) or Outside Hood Assess->Large High Risk Small Small Spill (<500 mL) Inside Fume Hood Assess->Small Low Risk Evacuate Evacuate Lab & Call EHS Large->Evacuate PPE Don Heavy-Duty PPE (Butyl Rubber, Face Shield) Small->PPE Neutralize Apply Weak Solid Acid (Citric Acid / Na-Bisulfate) PPE->Neutralize Absorb Absorb with Inert Material (Sand / Vermiculite) Neutralize->Absorb Validate Validate Decontamination (Moist pH Paper = 6.0-8.0) Absorb->Validate Dispose Transfer to Hazardous Waste Container Validate->Dispose

Workflow for the safe containment and neutralization of aliphatic triamine spills.

Routine Operational Disposal Procedures

strictly prohibits the lab-scale neutralization of corrosive wastes for the purpose of drain disposal[3]. This constitutes unlicensed waste treatment. All N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine waste must be routed through your institution's hazardous waste program for professional incineration.

Table 2: Required PPE for Waste Handling
PPE ComponentSpecificationOperational Justification
Gloves Butyl Rubber / NeopreneAliphatic amines rapidly permeate standard nitrile, leading to skin saponification.
Eye Protection Splash Goggles + Face ShieldProtects against micro-aerosols generated during liquid transfer.
Respiratory Certified Fume HoodPrevents inhalation of volatile free-base amine vapors.
Step-by-Step Disposal Methodology
  • Container Selection: Obtain a 5-gallon High-Density Polyethylene (HDPE) carboy.

    • Causality: HDPE is chemically inert to strong bases. Never use metal (which will rapidly corrode and leak) or glass (which can be etched by strong bases over time and poses a shatter hazard during transport).

  • Waste Segregation: Ensure the carboy is strictly designated for "Corrosive Basic Organic Waste" . Never mix this amine with acidic waste or halogenated solvents (see Table 1).

  • Transfer: Operating entirely within a certified fume hood (face velocity >100 fpm), use a closed-system safety funnel to pour the waste into the carboy.

  • Labeling: Immediately attach a hazardous waste tag. List the exact chemical name (no abbreviations), the concentration, and check the boxes for Corrosive and Toxic . Assign EPA Waste Code D002 .

  • Self-Validation (The Pressure Check): After capping the waste container, observe it for 15 minutes. Lightly touch the outside of the HDPE carboy with a gloved hand to check for unexpected heat generation, and look for bulging. A stable temperature and physical shape validate that no incompatible cross-contamination occurred during the transfer.

  • Storage: Store the carboy in a secondary containment tray within a ventilated corrosive storage cabinet until EHS pickup.

WasteDisposal Gen Triamine Waste Generated Check Determine Waste Matrix Gen->Check Pure Pure Chemical or Organic Solvent Mix Check->Pure Aq Aqueous Solution (pH > 12.5) Check->Aq Container1 HDPE Carboy: 'Corrosive Basic Organic' Pure->Container1 Container2 HDPE Carboy: 'Corrosive Aqueous Waste' Aq->Container2 Validate Validate Stability (Check for Heat/Bulging) Container1->Validate Container2->Validate Label Attach EPA D002 Hazardous Waste Label Validate->Label EHS EHS Pickup for Licensed Incineration Label->EHS

Logical segregation and validation pathway for aliphatic amine waste disposal.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Princeton University Environmental Health and Safety. "Corrosive Materials: Chemical-Specific Protocols." Princeton EHS Manuals & Guides. Available at:[Link]

  • Stanford University Environmental Health & Safety. "General Use SOP - Corrosive Materials." Stanford EHS Laboratory Safety Manual. Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.